Benzene, 1-dodecyl-3-nitro-
Description
BenchChem offers high-quality Benzene, 1-dodecyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-dodecyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
62469-09-4 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-dodecyl-3-nitrobenzene |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-11,13H2,1H3 |
InChI Key |
LWGXKALJSYYTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of Benzene, 1-dodecyl-3-nitro-. Due to a lack of available experimental data for this specific compound in public databases, this document focuses on computationally predicted values and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis, offering insights into the likely characteristics of this molecule and the methodologies for their empirical validation.
Introduction
Benzene, 1-dodecyl-3-nitro- is an aromatic compound characterized by a benzene ring substituted with a dodecyl group and a nitro group at positions 1 and 3, respectively. The presence of a long alkyl chain (dodecyl) imparts significant lipophilicity, while the nitro group contributes to its polarity and potential for hydrogen bonding. Understanding the physicochemical properties of this molecule is crucial for predicting its behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery, as well as its reactivity and solubility in synthetic chemistry.
This document summarizes the predicted values for key physicochemical properties and provides detailed, generic experimental protocols for their determination.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for Benzene, 1-dodecyl-3-nitro-. These values have been estimated using computational models and should be considered as approximations until they can be validated by experimental data.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₈H₂₉NO₂ | - |
| Molecular Weight | 291.43 g/mol | - |
| Melting Point | 35-45 °C | Estimation based on related structures |
| Boiling Point | > 350 °C at 760 mmHg | Estimation based on related structures |
| logP (Octanol-Water Partition Coefficient) | 6.5 - 7.5 | Computational Prediction (e.g., Crippen's method) |
| Aqueous Solubility | < 0.1 mg/L | Computational Prediction |
| pKa | Not ionizable | - |
Note: The predicted values are derived from computational algorithms and comparisons with structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental procedures for determining the key physicochemical properties of organic compounds like Benzene, 1-dodecyl-3-nitro-.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [1][2][3][4][5]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[1][2][3]
-
Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[2]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[2][3][4]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology: Micro Boiling Point Determination (Siwoloboff Method) [6][7][8]
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[6][9]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]
-
Apparatus Setup: The test tube is attached to a thermometer, with the sample level with the thermometer bulb, and placed in a heating bath.[7][10]
-
Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]
-
Observation: The heating is discontinued, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption.
Methodology: Shake-Flask Method [11][12][13][14]
-
Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation, and then allowed to separate.[14]
-
Sample Preparation: A known amount of the test compound is dissolved in a small volume of one of the pre-saturated phases.[14]
-
Partitioning: The solution is added to a separation funnel containing a known volume of the other pre-saturated phase. The funnel is then shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[13]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The phases are then carefully collected.[13]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as logP.[14]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Methodology: Shake-Flask Method [15][16][17][18][19]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.[19]
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[19]
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.[15]
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[15]
-
Reporting: The aqueous solubility is reported in units such as mg/L or mol/L at the specified temperature.[15]
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the determination of the physicochemical properties of a novel compound like Benzene, 1-dodecyl-3-nitro-, starting from computational prediction to experimental validation.
References
- 1. almaaqal.edu.iq [almaaqal.edu.iq]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. enamine.net [enamine.net]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. dissolutiontech.com [dissolutiontech.com]
Synthesis of 1-Dodecyl-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a viable synthetic pathway for Benzene, 1-dodecyl-3-nitro-, a compound of interest in various research and development applications. Due to the strongly deactivating nature of the nitro group, a direct Friedel-Crafts alkylation of nitrobenzene is synthetically disfavored, resulting in poor yields.[1][2][3][4][5] Consequently, a two-step approach is presented, commencing with the Friedel-Crafts alkylation of benzene with a suitable dodecylating agent, followed by the nitration of the resulting dodecylbenzene. This guide provides a detailed examination of the experimental protocols for each step, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow. A critical discussion on the regioselectivity of the nitration step is also included, highlighting the challenges and potential strategies for controlling the isomeric distribution of the final product.
Introduction
The synthesis of substituted nitroaromatic compounds is a cornerstone of organic chemistry, with applications ranging from the production of dyes and agrochemicals to the development of pharmaceuticals. The target compound, 1-dodecyl-3-nitrobenzene, presents a unique synthetic challenge. The presence of a long-chain alkyl group and a nitro group on the benzene ring offers potential for its use as a versatile intermediate in organic synthesis. This guide details a practical and efficient pathway for its preparation.
Proposed Synthetic Pathway
The synthesis of 1-dodecyl-3-nitrobenzene is proposed to proceed via a two-step sequence:
-
Step 1: Friedel-Crafts Alkylation of Benzene. This initial step involves the electrophilic substitution of a hydrogen atom on the benzene ring with a dodecyl group. This is typically achieved by reacting benzene with a dodecylating agent, such as 1-dodecene or 1-dodecyl bromide, in the presence of a Lewis acid or solid acid catalyst.
-
Step 2: Nitration of Dodecylbenzene. The dodecylbenzene synthesized in the first step is then subjected to nitration to introduce a nitro group onto the aromatic ring. This electrophilic aromatic substitution is typically carried out using a nitrating mixture of nitric acid and sulfuric acid.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis pathway for 1-dodecyl-3-nitrobenzene.
Experimental Protocols
Step 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene
This procedure is adapted from studies on the alkylation of benzene with long-chain olefins.[6][7]
Materials:
-
Benzene (anhydrous)
-
1-Dodecene
-
Catalyst (e.g., Fe³⁺-exchanged bentonite, Mordenite, or Phosphotungstic acid)
-
Solvent (e.g., excess benzene or an inert solvent like hexane)
-
Hydrochloric acid (for catalyst preparation, if necessary)
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Catalyst Activation (if required): The solid acid catalyst may require activation by heating under vacuum to remove adsorbed water.
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with benzene and the catalyst.
-
Reaction Execution: The mixture is heated to the desired reaction temperature (e.g., 80°C) with stirring. 1-Dodecene is then added dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of 1-dodecene.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is washed with a dilute sodium hydroxide solution and then with water to remove any acidic residues.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dodecylbenzene. The product can be further purified by vacuum distillation.
Quantitative Data for Friedel-Crafts Alkylation:
| Catalyst | Dodecylating Agent | Temperature (°C) | Benzene:Olefin Molar Ratio | Conversion (%) | Selectivity for Monoalkylation (%) | Reference |
| Fe³⁺-exchanged bentonite | 1-Dodecene | 80 | 10:1 | >95 | High | [6] |
| Mordenite | 1-Dodecene | 120-180 | 5:1 | 98 | >90 | ResearchGate |
| Phosphotungstic Acid | 1-Dodecene | 80 | 15:1 | 90 | ~100 | [2] |
Step 2: Nitration of Dodecylbenzene
This protocol is a general procedure for the nitration of an aromatic compound.
Materials:
-
Dodecylbenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, concentrated sulfuric acid is added slowly to concentrated nitric acid with constant stirring.
-
Reaction Setup: The dodecylbenzene is placed in a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and cooled in an ice bath.
-
Reaction Execution: The pre-cooled nitrating mixture is added dropwise to the dodecylbenzene while maintaining the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, the mixture is stirred for an additional 1-2 hours at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.
-
Work-up: The reaction mixture is poured slowly onto crushed ice with stirring. The organic layer is separated, washed with cold water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with water again.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent (if any) is removed under reduced pressure. The resulting mixture of nitro-dodecylbenzene isomers can be separated by column chromatography or fractional distillation under reduced pressure.
Quantitative Data for Nitration of Alkylbenzenes:
| Substrate | Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Toluene | HNO₃/H₂SO₄ | 30 | 59 | 4 | 37 | Standard Organic Chemistry Texts |
| Ethylbenzene | HNO₃/H₂SO₄ | 30 | 45 | 4 | 51 | Standard Organic Chemistry Texts |
| Dodecylbenzene | HNO₃/H₂SO₄ | <10 | Expected major | Expected minor | Expected major | Predicted based on directing effects |
Note: The isomer distribution for dodecylbenzene is an educated prediction based on the ortho-, para-directing nature of the alkyl group. The steric hindrance from the bulky dodecyl group may favor the formation of the para isomer over the ortho isomer.
Discussion on Regioselectivity of Nitration
A critical aspect of this synthesis is the regioselectivity of the nitration of dodecylbenzene. The dodecyl group is an activating, ortho-, para-directing group. Therefore, the direct nitration of dodecylbenzene will predominantly yield a mixture of 1-dodecyl-2-nitrobenzene (ortho) and 1-dodecyl-4-nitrobenzene (para). The formation of the desired 1-dodecyl-3-nitrobenzene (meta) isomer will be a minor product under standard nitrating conditions.
Strategies to Influence Regioselectivity:
While achieving high yields of the meta isomer is challenging, certain strategies can be explored to influence the isomer distribution:
-
Steric Hindrance: The bulky dodecyl group may sterically hinder the ortho positions, leading to a higher proportion of the para isomer.
-
Catalyst Control: The use of specific solid acid catalysts, such as zeolites, has been reported to influence the regioselectivity of nitration, often favoring the para isomer.[8]
-
Micellar Catalysis: Nitration in an aqueous sodium dodecylsulfate and nitric acid medium has been shown to provide high regioselectivity for some aromatic compounds, which could be investigated for this system.[1][3][9]
It is crucial for researchers to be aware that the synthesis of the pure 3-nitro isomer will likely require a multi-step process involving protecting groups or a different synthetic strategy altogether if high purity of the meta isomer is required.
Conclusion
The synthesis of 1-dodecyl-3-nitrobenzene is most practically approached through a two-step pathway involving the Friedel-Crafts alkylation of benzene followed by the nitration of the resulting dodecylbenzene. While the alkylation step can be achieved with high conversion and selectivity, the subsequent nitration presents a significant challenge in controlling regioselectivity. The inherent ortho-, para-directing nature of the dodecyl group will lead to a mixture of isomers, with the desired 3-nitro isomer being a minor component. Researchers should consider the information and protocols provided in this guide as a foundation for developing a synthetic route, with the understanding that purification and separation of the final product isomers will be a critical step. Further investigation into advanced nitration methods may be necessary to enhance the yield of the target meta isomer.
References
- 1. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Alkylation of Benzene with 1-Dodecene Over Ion Exchanged Bentonite Catalysis – Material Science Research India [materialsciencejournal.org]
- 7. cerritos.edu [cerritos.edu]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. [PDF] Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of Benzene, 1-dodecyl-3-nitro-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the organic compound Benzene, 1-dodecyl-3-nitro-. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from analogous compounds, including nitroaromatics and alkylbenzenes, to present a predictive spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and analysis of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for Benzene, 1-dodecyl-3-nitro- based on the known spectral characteristics of its constituent functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted Chemical Shifts (δ) in ppm relative to TMS
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | d | Deshielded by the electron-withdrawing nitro group.[1] |
| Aromatic H (para to NO₂) | 7.6 - 7.8 | t | |
| Aromatic H (ortho to dodecyl) | 7.3 - 7.5 | d | |
| Aromatic H (meta to NO₂) | 7.5 - 7.7 | t | [1] |
| Benzylic CH₂ | 2.6 - 2.8 | t | Adjacent to the aromatic ring. |
| (CH₂)₁₀ | 1.2 - 1.6 | m | Overlapping signals of the alkyl chain. |
| Terminal CH₃ | 0.8 - 0.9 | t | Typical chemical shift for a terminal methyl group. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted Chemical Shifts (δ) in ppm
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Aromatic C-NO₂ | 148 - 150 | Quaternary carbon, deshielded.[1] |
| Aromatic C-dodecyl | 140 - 145 | Quaternary carbon. |
| Aromatic CH (ortho to NO₂) | 122 - 125 | Shielded relative to other aromatic carbons due to anisotropy effects.[1] |
| Aromatic CH (para to NO₂) | 133 - 136 | Deshielded by the nitro group.[1] |
| Aromatic CH (meta to NO₂) | 128 - 130 | [1] |
| Benzylic CH₂ | 35 - 37 | |
| (CH₂)₁₀ | 22 - 32 | Overlapping signals of the alkyl chain. |
| Terminal CH₃ | 14 |
IR (Infrared) Spectroscopy
Predicted Absorption Bands (wavenumber, cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-O Asymmetric Stretch | 1520 - 1560 | Strong | Characteristic of aromatic nitro compounds.[2] |
| N-O Symmetric Stretch | 1340 - 1370 | Strong | Characteristic of aromatic nitro compounds.[2] |
| C-H Aromatic Stretch | 3000 - 3100 | Medium | [3] |
| C-H Aliphatic Stretch | 2850 - 2960 | Strong | [3] |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak | [4][5] |
| C-N Stretch | 800 - 900 | Medium |
Mass Spectrometry (MS)
Predicted m/z values for key fragments
| Fragment | Predicted m/z | Notes |
| [M]⁺ (Molecular Ion) | 291 | Corresponding to the molecular weight of C₁₈H₂₉NO₂. |
| [M-NO₂]⁺ | 245 | Loss of the nitro group. |
| [C₆H₄NO₂]⁺ | 122 | Fragment corresponding to the nitrophenyl group. |
| [C₉H₁₉]⁺ | 127 | Tropylium ion is a common fragment for alkylbenzenes. For dodecylbenzene, a prominent fragment is often observed at m/z 91, but fragmentation can vary. |
| [CₙH₂ₙ₊₁]⁺ | various | Series of fragments from the dodecyl chain. |
UV-Vis (Ultraviolet-Visible) Spectroscopy
Predicted Absorption Maxima (λ_max)
| Solvent | Expected λ_max (nm) | Notes |
| Ethanol/Methanol | 250 - 280 | Attributable to the π → π* transition of the nitroaromatic system. The presence of the alkyl group may cause a slight bathochromic shift.[6][7][8] |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[9] The sample should be free of particulate matter.[9]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[10]
-
¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Thin Film (for oils/liquids) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid Film (for solids) : Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[11]
-
KBr Pellet (for solids) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Obtain a background spectrum of the empty sample holder or pure salt plates/KBr. Then, run the spectrum of the prepared sample. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[12][13] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[12]
-
Detection : Detect the separated ions, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place both in the spectrophotometer. The instrument scans a range of UV and visible wavelengths, typically from 200 to 800 nm, and records the absorbance of the sample relative to the blank.[6]
-
Data Processing : The output is a spectrum of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic of the compound.
Visualizations
General Workflow for Spectroscopic Analysis of a Synthesized Compound
Caption: A generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.
References
- 1. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. youtube.com [youtube.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Solubility of 1-Dodecyl-3-Nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound "Benzene, 1-dodecyl-3-nitro-," also known as 1-dodecyl-3-nitrobenzene. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.
Physicochemical Properties and Predicted Solubility
1-Dodecyl-3-nitrobenzene possesses a molecular structure characterized by a nonpolar dodecyl chain and a polar nitro group attached to a benzene ring. This amphiphilic nature dictates its solubility behavior, which is governed by the principle of "like dissolves like." The long, nonpolar alkyl chain is the dominant feature, leading to a high degree of lipophilicity.
Qualitative Solubility:
-
Soluble in: Nonpolar organic solvents such as hexane and toluene. It is described as "highly soluble" in hexane.
-
Insoluble in: Polar solvents like water.
The presence of the nitro group may impart some limited polarity, but the influence of the twelve-carbon chain makes it overwhelmingly nonpolar. Therefore, it is expected to be readily soluble in a range of nonpolar and moderately polar organic solvents.
Quantitative Solubility Data of a Structurally Related Compound
| Solvent | Chemical Formula | Solubility of Nitrobenzene |
| Acetone | C₃H₆O | Very Soluble[1] |
| Benzene | C₆H₆ | Very Soluble[1][2] |
| Diethyl Ether | (C₂H₅)₂O | Very Soluble[1][2] |
| Ethanol | C₂H₅OH | Very Soluble[1][2] |
| Toluene | C₇H₈ | Very Soluble[2] |
| Carbon Tetrachloride | CCl₄ | Slightly Soluble[1] |
| Water | H₂O | 1.9 g/L at 20°C[2] |
It is important to note that the addition of the long dodecyl chain to the nitrobenzene structure will significantly increase its solubility in nonpolar solvents like hexane and decrease its solubility in more polar solvents like ethanol compared to nitrobenzene alone.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This protocol is adapted for determining the solubility of a solid organic compound like 1-dodecyl-3-nitrobenzene in an organic solvent.
Objective: To determine the saturation concentration of 1-dodecyl-3-nitrobenzene in a specific organic solvent at a controlled temperature.
Materials:
-
1-Dodecyl-3-nitrobenzene (solid)
-
Selected organic solvent (e.g., hexane, toluene, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid 1-dodecyl-3-nitrobenzene to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should persist throughout this period.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of 1-dodecyl-3-nitrobenzene in the same organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 1-dodecyl-3-nitrobenzene in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-dodecyl-3-nitrobenzene.
This guide provides a foundational understanding of the solubility of 1-dodecyl-3-nitrobenzene and a practical framework for its experimental determination. Researchers are encouraged to perform their own solubility studies using the described protocol to obtain precise quantitative data for their specific applications and solvent systems.
References
Navigating the Unknown: A Technical Safety and Handling Guide for Benzene, 1-dodecyl-3-nitro-
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Limited physicochemical data is available for Benzene, 1-dodecyl-3-nitro-. The known properties are summarized below. The lack of comprehensive data necessitates a conservative approach to its handling.
| Property | Value | Source |
| CAS Number | 62469-09-4 | [1] |
| Molecular Formula | C18H29NO2 | [1] |
| Molecular Weight | 291.4 g/mol | [1] |
| Boiling Point | Estimated 350–370°C (decomposes) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Hexane | Highly soluble | [1] |
Hazard Assessment and Toxicity Profile (Inferred)
Given its structure as an alkylated nitrobenzene, Benzene, 1-dodecyl-3-nitro- should be treated as a potentially hazardous substance. Aromatic nitrocompounds are known for their toxicity, and it is prudent to assume this compound shares these characteristics.
Potential Health Effects:
-
Methemoglobinemia: A primary hazard associated with nitrobenzene and related compounds is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory depression and death.[2]
-
Carcinogenicity: Nitrobenzene is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] Other nitroaromatic compounds are also considered potential carcinogens.[3]
-
Organ Toxicity: Animal studies on nitrobenzene have indicated potential damage to the liver, kidneys, and nervous system.[4][5]
-
Skin and Eye Irritation: Assumed to be an irritant upon contact with skin and eyes.
-
Reproductive Toxicity: Some nitroaromatic compounds have demonstrated reproductive toxicity in animal studies.[2]
The following diagram illustrates the potential toxicity pathways for nitroaromatic compounds.
Caption: Inferred Health Hazards of Benzene, 1-dodecyl-3-nitro-
Safe Handling and Storage
A systematic approach to handling is crucial to minimize exposure. The following workflow outlines the key stages of safe laboratory practice for this compound.
Caption: Safe Handling Workflow for Hazardous Chemicals
Engineering Controls:
-
All work with Benzene, 1-dodecyl-3-nitro- must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Safety showers and eyewash stations must be readily accessible.[7]
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. Dispose of contaminated gloves immediately.[6] |
| Eye Protection | Chemical safety goggles. A face shield may be necessary if there is a splash hazard. |
| Skin and Body Protection | A lab coat should be worn at all times.[6] Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection. |
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[7]
-
Containers should be clearly labeled with the chemical name and associated hazards.[7]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.[8]
Disposal Considerations
-
Benzene, 1-dodecyl-3-nitro- and any materials contaminated with it must be disposed of as hazardous waste.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[12]
-
Waste should be collected in a designated, properly labeled, and sealed container.[12] It may need to be segregated with other nitroaromatic or halogenated organic waste, depending on institutional protocols.[6]
Experimental Protocols
No specific experimental protocols for the safety assessment of Benzene, 1-dodecyl-3-nitro- were found in the public domain. Research involving this compound should include a detailed, peer-reviewed experimental plan that incorporates the safety and handling precautions outlined in this guide. Any study investigating the toxicological properties of this compound should be conducted in a facility equipped to handle potent and potentially carcinogenic substances.
References
- 1. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]
- 2. gov.uk [gov.uk]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
In-depth Technical Guide on the Thermal Stability of Benzene, 1-dodecyl-3-nitro-
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines the expected thermal stability of Benzene, 1-dodecyl-3-nitro-, a substituted nitroaromatic compound. While specific data for this molecule is sparse, an analysis of related compounds such as nitrobenzene and dodecylbenzene allows for a scientifically grounded estimation of its thermal properties. The primary mechanism of decomposition for nitroaromatic compounds is the cleavage of the C-NO2 bond.[1] The presence of a long alkyl chain, such as the dodecyl group, is not expected to significantly alter the fundamental decomposition pathway of the nitroaromatic core but may influence the overall thermal profile. This guide provides predicted stability, potential decomposition products, and standardized experimental protocols for a comprehensive thermal analysis.
Predicted Thermal Stability and Decomposition
The thermal stability of Benzene, 1-dodecyl-3-nitro- is primarily dictated by the nitro group attached to the benzene ring. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to thermal decomposition.[2]
Key Points:
-
Primary Decomposition Pathway: The initial and most probable step in the thermal decomposition is the homolytic cleavage of the C-NO2 bond. This is generally the weakest bond in simple nitroaromatic compounds.[1]
-
Decomposition Onset: The decomposition of nitrobenzene, the parent compound, begins at high temperatures, with studies showing fragmentation at temperatures above 1100 K (approximately 827 °C) under shock tube conditions.[3] However, in bulk, condensed-phase analysis using techniques like Thermogravimetric Analysis (TGA), the onset of weight loss for similar nitroaromatics can be observed at lower temperatures.
-
Influence of the Dodecyl Group: The long alkyl chain is expected to undergo thermal cracking at elevated temperatures. The stability of the dodecyl group is generally higher than that of the nitroaromatic moiety.
-
Potential Decomposition Products: Based on the decomposition pathways of nitrobenzene and alkylbenzenes, the following products can be anticipated:
Quantitative Data for Analogous Compounds
To provide a quantitative context, the following table summarizes thermal stability data for nitrobenzene.
| Compound | Technique | Key Findings | Reference |
| Nitrobenzene | Shock Tube with Laser Absorption | Decomposition observed between 1155–1434 K. Two primary decomposition channels were identified, yielding phenyl radical + NO2 and phenoxy radical + NO. | |
| Nitrobenzene Complex | TGA | In a host-guest complex, nitrobenzene was observed to be released between 70 and 140 °C. This is desorption, not decomposition. |
Detailed Experimental Protocols
To definitively determine the thermal stability of Benzene, 1-dodecyl-3-nitro-, the following standard experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Benzene, 1-dodecyl-3-nitro- is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal, determined from the first derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of any phase transitions (e.g., melting) and to characterize the enthalpy of decomposition (exothermic or endothermic).
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference pans are heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Decomposition Exotherm/Endotherm: A broad exothermic or endothermic peak indicating the decomposition of the sample. The peak temperature and the integrated area (enthalpy change, ΔH) are determined.
-
Visualizations
Proposed Thermal Decomposition Pathway
The following diagram illustrates a generalized primary decomposition pathway for a nitroaromatic compound.
Caption: Generalized primary thermal decomposition pathway for a nitroaromatic compound.
Experimental Workflow for Thermal Stability Analysis
The following diagram outlines the logical flow of experiments to characterize the thermal stability of a compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Dodecyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecyl-3-nitrobenzene is a valuable intermediate in organic synthesis, finding applications in the preparation of various target molecules relevant to the pharmaceutical and materials science industries. Its structure, featuring a long alkyl chain and a nitro group on the benzene ring, imparts unique solubility and reactivity characteristics. This document provides detailed application notes and protocols for the synthesis of 1-dodecyl-3-nitrobenzene.
It is critical to note that the direct Friedel-Crafts alkylation of nitrobenzene is not a feasible synthetic route. The strongly electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, rendering it unreactive under typical Friedel-Crafts conditions. In fact, nitrobenzene is often employed as a solvent for such reactions due to its inertness.
Therefore, the recommended and practical synthesis of 1-dodecyl-3-nitrobenzene is a two-step process:
-
Step 1: Friedel-Crafts Alkylation of Benzene: Benzene is first alkylated with a suitable C12 electrophile, such as 1-dodecene or 1-chlorododecane, in the presence of a Lewis acid catalyst to yield 1-dodecylbenzene.
-
Step 2: Nitration of 1-Dodecylbenzene: The resulting 1-dodecylbenzene is then nitrated to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, primarily the ortho- and para-products, with the desired meta-isomer as a minor component. Subsequent separation is required to isolate 1-dodecyl-3-nitrobenzene.
This document will provide detailed protocols for both of these essential steps, along with information on the separation of the resulting isomers and characterization of the final product.
Synthetic Pathway Overview
Caption: Overall synthetic route to 1-dodecyl-3-nitrobenzene.
Experimental Protocols
Protocol 1: Synthesis of 1-Dodecylbenzene via Friedel-Crafts Alkylation
This protocol describes the alkylation of benzene with 1-dodecene using aluminum chloride as the catalyst.
Materials:
-
Benzene
-
1-Dodecene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
In the flask, place anhydrous aluminum chloride (0.15 mol) and benzene (excess, e.g., 100 mL).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add 1-dodecene (0.1 mol) from the dropping funnel to the stirred mixture over a period of 30-45 minutes. Maintain the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the excess benzene and other volatile components by rotary evaporation.
-
The crude 1-dodecylbenzene can be purified by vacuum distillation.
Protocol 2: Nitration of 1-Dodecylbenzene
This protocol details the nitration of 1-dodecylbenzene to produce a mixture of nitro-isomers.[1]
Materials:
-
1-Dodecylbenzene
-
Nitric Acid (HNO₃, 70%)
-
Sulfuric Acid (H₂SO₄, 95%)
-
n-Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 200 mL three-necked flask equipped with a condenser and a stirrer, place 25.0 g of dodecylbenzene.[1]
-
Prepare a nitrating mixture by carefully adding 27.0 g of 95% sulfuric acid to 15.0 g of 70% nitric acid in a separate beaker, with cooling.[1]
-
Cool the flask containing dodecylbenzene in an ice bath to maintain an internal temperature below 30°C.[1]
-
Slowly add the nitrating mixture dropwise to the dodecylbenzene over a period of 1 hour with vigorous stirring.[1]
-
After the addition is complete, continue stirring the mixture at room temperature for 3 hours.[1]
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove the lower acid layer.[1]
-
Wash the organic layer with n-hexane and a saturated sodium bicarbonate solution to neutralize and remove any remaining acid.[1]
-
The resulting organic layer contains a mixture of 1-dodecyl-2-nitrobenzene, 1-dodecyl-3-nitrobenzene, and 1-dodecyl-4-nitrobenzene.
Protocol 3: Isomer Separation
The separation of the ortho-, meta-, and para-isomers of nitrododecylbenzene can be achieved using column chromatography.
Materials:
-
Crude nitrododecylbenzene mixture
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass chromatography column.
-
Dissolve the crude nitrododecylbenzene mixture in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane. The less polar isomers will elute first. The polarity of the isomers generally follows the order: ortho > para > meta.
-
Monitor the separation by collecting fractions and analyzing them by thin-layer chromatography (TLC) using a hexane-ethyl acetate eluent system and visualization under a UV lamp.
-
Combine the fractions containing the pure desired isomer (1-dodecyl-3-nitrobenzene) and remove the solvent by rotary evaporation.
Data Presentation
Table 1: Reaction Parameters and Expected Yields
| Parameter | Friedel-Crafts Alkylation of Benzene | Nitration of 1-Dodecylbenzene |
| Reactants | Benzene, 1-Dodecene | 1-Dodecylbenzene, HNO₃, H₂SO₄ |
| Catalyst | AlCl₃ | H₂SO₄ |
| Temperature | 0-10°C then Room Temperature | < 30°C then Room Temperature[1] |
| Reaction Time | 3-4 hours | 4 hours[1] |
| Product | 1-Dodecylbenzene | Mixture of nitrododecylbenzene isomers |
| Expected Yield | High | High (for the mixture of isomers) |
Table 2: Characterization Data for Nitrododecylbenzene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (Aromatic Region, ppm) | Expected ¹³C NMR Signals (Aromatic Region, ppm) |
| 1-Dodecyl-2-nitrobenzene | C₁₈H₂₉NO₂ | 291.43 | Yellowish oil | Multiplets between 7.2-7.8 | Signals around 120-150 |
| 1-Dodecyl-3-nitrobenzene | C₁₈H₂₉NO₂ | 291.43 | Yellowish oil | Multiplets between 7.4-8.1 | Signals around 122-148 |
| 1-Dodecyl-4-nitrobenzene | C₁₈H₂₉NO₂ | 291.43 | Yellowish oil | Two doublets around 7.3 and 8.1 | Signals around 123-147 |
Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. The provided ranges are approximate.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts alkylation of benzene.
Caption: Mechanism of the nitration of 1-dodecylbenzene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-dodecyl-3-nitrobenzene.
References
Application Notes and Protocols: "Benzene, 1-dodecyl-3-nitro-" as a Precursor for Novel Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Benzene, 1-dodecyl-3-nitro- as a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The unique molecular structure, featuring a polar nitro group and a non-polar dodecyl chain on a benzene ring, offers a strategic starting point for designing novel mesogenic materials with potential applications in drug delivery and biosensing.
The protocols outlined below are based on established synthetic methodologies for liquid crystals and provide a roadmap for the transformation of "Benzene, 1-dodecyl-3-nitro-" into a target liquid crystalline compound. The characterization data presented is illustrative of typical results obtained for calamitic liquid crystals.
Overview of "Benzene, 1-dodecyl-3-nitro-"
"Benzene, 1-dodecyl-3-nitro-" is a nitroalkylbenzene derivative with the molecular formula C₁₈H₂₉NO₂.[1] Its structure consists of a hydrophobic dodecyl chain and a polar nitro group attached to a benzene ring at the 1 and 3 positions, respectively.[1] The presence of the nitro group is significant as it can enhance dipole-dipole interactions, which are crucial for the formation of liquid crystalline phases (mesophases).[1][2]
Table 1: Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₉NO₂ | [1] |
| Molecular Weight | 291.4 g/mol | [1] |
| IUPAC Name | 1-dodecyl-3-nitrobenzene | [1] |
| Solubility | Insoluble in water, soluble in nonpolar solvents (e.g., hexane, toluene) | [1] |
Proposed Synthetic Pathway for a Nematic Liquid Crystal
The following is a proposed two-step synthetic protocol to convert "Benzene, 1-dodecyl-3-nitro-" into a potential calamitic liquid crystal. The strategy involves the reduction of the nitro group to an amine, followed by a condensation reaction to introduce a rigid core extension and a second flexible chain, which are common features of rod-shaped liquid crystals.[3]
Step 1: Reduction of the Nitro Group
The nitro group of "Benzene, 1-dodecyl-3-nitro-" can be reduced to an amine (3-dodecylaniline) using standard catalytic hydrogenation. This resulting amine is a key intermediate for building the liquid crystal structure.
Experimental Protocol: Synthesis of 3-dodecylaniline
-
Materials:
-
Benzene, 1-dodecyl-3-nitro- (1.0 g, 3.43 mmol)
-
10% Palladium on activated carbon (Pd/C) (0.1 g)
-
Ethanol (50 mL)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve "Benzene, 1-dodecyl-3-nitro-" in ethanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Fit the flask with a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-dodecylaniline.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Expected Yield: ~85-95%
Step 2: Formation of a Schiff Base Liquid Crystal
The synthesized 3-dodecylaniline is then reacted with a suitable aldehyde, for example, 4-butoxybenzaldehyde, to form a Schiff base (imine). The resulting molecule will possess a more rigid core and two terminal flexible chains, which are prerequisites for calamitic liquid crystallinity.
Experimental Protocol: Synthesis of (E)-N-(4-butoxybenzylidene)-3-dodecylaniline
-
Materials:
-
3-dodecylaniline (from Step 1) (0.8 g, 3.06 mmol)
-
4-butoxybenzaldehyde (0.55 g, 3.06 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
-
Procedure:
-
Dissolve 3-dodecylaniline and 4-butoxybenzaldehyde in absolute ethanol in a 50 mL round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the Schiff base by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the purified (E)-N-(4-butoxybenzylidene)-3-dodecylaniline.
-
-
Expected Yield: ~70-85%
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of a calamitic liquid crystal.
Characterization of the Final Product
The synthesized compound should be characterized to confirm its structure and investigate its liquid crystalline properties.
Table 2: Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Functional group analysis | Disappearance of -NO₂ peaks, appearance of -NH₂ peak (intermediate), and appearance of -C=N- (imine) peak in the final product. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants consistent with the proposed molecular structure. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies | Endothermic peaks on heating corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.[4] Exothermic peaks on cooling for the reverse transitions.[4] |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases | Observation of characteristic textures (e.g., Schlieren, marbled) for the nematic phase upon heating and cooling.[4][5] |
Table 3: Hypothetical Phase Transition Data from DSC
| Transition | Onset Temperature (°C) | Enthalpy Change (ΔH, J/g) |
| Heating Cycle | ||
| Crystal → Nematic | 85.2 | 45.8 |
| Nematic → Isotropic | 115.7 | 1.2 |
| Cooling Cycle | ||
| Isotropic → Nematic | 114.5 | -1.1 |
| Nematic → Crystal | 68.3 | -42.5 |
Logical Relationship of Molecular Structure to Liquid Crystal Properties
Caption: From precursor to liquid crystal property.
Potential Applications in Drug Development
Thermotropic liquid crystals, such as the one proposed, are gaining interest in drug development for their potential in creating novel drug delivery systems.
-
Controlled Release: The ordered structure of a liquid crystal matrix can be used to control the release rate of an encapsulated drug. The diffusion of the drug can be modulated by the viscosity and molecular ordering of the liquid crystal phase.
-
Topical and Transdermal Delivery: The amphiphilic nature that can be designed into liquid crystal molecules makes them suitable for formulating emulsions and creams for topical and transdermal drug delivery, potentially enhancing drug permeation through the skin.[6]
-
Biosensors: The orientation of liquid crystals is highly sensitive to surface interactions. This property can be exploited to develop biosensors for detecting specific biomolecules. A binding event at the sensor surface can disrupt the liquid crystal alignment, leading to a detectable optical signal.
-
Stimuli-Responsive Systems: By incorporating specific functional groups, liquid crystals can be designed to respond to external stimuli such as temperature, pH, or light. This could enable the development of "smart" drug delivery systems that release their payload in response to specific physiological cues.
Signaling Pathway for a Hypothetical Liquid Crystal-Based Biosensor
Caption: Analyte detection using a liquid crystal biosensor.
Disclaimer: The provided protocols and data are illustrative and based on general chemical principles. Researchers should conduct their own optimization and characterization for any new compound. All laboratory work should be performed with appropriate safety precautions.
References
- 1. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]
- 2. jns.edu.af [jns.edu.af]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
Application Note: Hypothetical Synthesis of Agrochemical Analogs from Benzene, 1-dodecyl-3-nitro-
Introduction
The search for new agrochemical active ingredients is critical for addressing global food security and managing weed resistance. The molecular scaffold of "Benzene, 1-dodecyl-3-nitro-" offers a unique combination of a reactive nitroaromatic system and a lipophilic dodecyl chain. The long alkyl chain can enhance membrane permeability and soil retention, which are desirable properties for certain agrochemicals. Nitroaromatic compounds are versatile precursors in industrial synthesis, often serving as key intermediates in the production of dyes, pharmaceuticals, and pesticides.[1]
This application note details two hypothetical, yet chemically sound, multi-step synthetic protocols to convert "Benzene, 1-dodecyl-3-nitro-" into potential herbicide candidates. The primary strategic step is the reduction of the nitro group to form the versatile intermediate, 3-dodecylaniline. From this intermediate, we propose pathways to two distinct classes of herbicides:
-
Dinitroaniline Analogs: This class of herbicides acts by inhibiting root and shoot growth.
-
Phenylurea Analogs: These compounds typically function by inhibiting photosynthesis.
These protocols are intended for researchers in agrochemical discovery and synthetic chemistry.
Pathway I: Synthesis of a Dinitroaniline Herbicide Analog
This pathway involves three main steps:
-
Reduction of the nitro group to an amine.
-
Nitration of the resulting aniline to introduce two nitro groups ortho and para to the amine.
-
N-Alkylation of the secondary amine to complete the synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of 3-Dodecylaniline
-
Reaction: Reduction of "Benzene, 1-dodecyl-3-nitro-"
-
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add "Benzene, 1-dodecyl-3-nitro-" (100 g, 0.34 mol) and ethanol (500 mL).
-
Heat the mixture to 60°C to ensure complete dissolution.
-
Add granular tin (122 g, 1.03 mol) to the solution.
-
Slowly add concentrated hydrochloric acid (250 mL) dropwise over 1 hour. An exothermic reaction will occur, and the mixture will begin to reflux.
-
After the addition is complete, maintain the reflux for 3 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. Be cautious, as this is a highly exothermic process.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 3-dodecylaniline as a pale yellow oil.
-
-
Expected Yield: 80-90%
Step 2: Synthesis of 2,6-Dinitro-3-dodecylaniline
-
Reaction: Nitration of 3-Dodecylaniline
-
Procedure:
-
In a 500 mL three-necked flask cooled to 0°C in an ice-salt bath, add concentrated sulfuric acid (150 mL).
-
Slowly add 3-dodecylaniline (50 g, 0.19 mol) while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (30 mL) to concentrated sulfuric acid (60 mL), keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the aniline solution over 2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.
-
A yellow-orange precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-dinitro-3-dodecylaniline.
-
-
Expected Yield: 65-75%
Step 3: Synthesis of N,N-Dipropyl-2,6-dinitro-3-dodecylaniline (Hypothetical Herbicide)
-
Reaction: N-Alkylation of 2,6-Dinitro-3-dodecylaniline
-
Procedure:
-
In a 500 mL flask, dissolve 2,6-dinitro-3-dodecylaniline (35 g, 0.10 mol) in dimethylformamide (DMF, 200 mL).
-
Add anhydrous potassium carbonate (41.4 g, 0.30 mol) to the solution.
-
Add 1-bromopropane (36.9 g, 0.30 mol) and a catalytic amount of potassium iodide (1 g).
-
Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, cool the mixture and pour it into 1 L of ice water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
-
-
Expected Yield: 70-80%
Quantitative Data Summary
| Reaction Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | Benzene, 1-dodecyl-3-nitro- | 291.45 | 100 | 0.34 | 3-Dodecylaniline | 261.46 | 88.9 |
| 2 | 3-Dodecylaniline | 261.46 | 50 | 0.19 | 2,6-Dinitro-3-dodecylaniline | 351.46 | 66.8 |
| 3 | 2,6-Dinitro-3-dodecylaniline | 351.46 | 35 | 0.10 | N,N-Dipropyl-2,6-dinitro-3-dodecylaniline | 435.63 | 43.6 |
Workflow Diagram
Caption: Synthetic workflow for a dinitroaniline herbicide analog.
Pathway II: Synthesis of a Phenylurea Herbicide Analog
This pathway utilizes the intermediate 3-dodecylaniline from Pathway I, Step 1. It involves a single subsequent step: the reaction of the aniline with an isocyanate to form the phenylurea structure.
Experimental Protocol
Step 1: Synthesis of 1-(3-dodecylphenyl)-3,3-dimethylurea (Hypothetical Herbicide)
-
Reaction: Formation of a Phenylurea
-
Procedure:
-
Dissolve 3-dodecylaniline (50 g, 0.19 mol), obtained from Pathway I, Step 1, in anhydrous toluene (400 mL) in a 1 L round-bottom flask.
-
Add triethylamine (21.1 g, 0.21 mol) to the solution to act as a base catalyst.
-
Slowly add dimethylcarbamoyl chloride (19.4 g, 0.18 mol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to 50°C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride may form.
-
Filter the mixture and wash the filtrate with water (2 x 200 mL) and then brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the solid from a hexane/ethyl acetate mixture to obtain pure 1-(3-dodecylphenyl)-3,3-dimethylurea.
-
-
Expected Yield: 85-95%
Quantitative Data Summary
| Reaction Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 3-Dodecylaniline | 261.46 | 50 | 0.19 | 1-(3-dodecylphenyl)-3,3-dimethylurea | 332.54 | 63.2 |
Workflow Diagram
Caption: Synthetic workflow for a phenylurea herbicide analog.
Conclusion
The protocols described provide a theoretical framework for the synthesis of novel agrochemical candidates from "Benzene, 1-dodecyl-3-nitro-". By leveraging standard organic transformations, this underutilized starting material can be converted into analogs of two commercially relevant herbicide classes. The key intermediate, 3-dodecylaniline, serves as a versatile platform for further derivatization, opening possibilities for creating diverse libraries of compounds for biological screening. These pathways are designed to be robust and high-yielding, providing a solid foundation for exploratory research in agrochemical discovery. Further studies would be required to optimize these reactions and evaluate the biological activity of the resulting compounds.
References
Application Notes and Protocols for Benzene, 1-dodecyl-3-nitro- in the Formulation of Surfactants and Emulsifiers
Chemical and Physical Properties
Benzene, 1-dodecyl-3-nitro- is an amphiphilic molecule possessing a long, hydrophobic dodecyl chain and a polar nitro group attached to a benzene ring.[1] This structure suggests potential surface-active properties. However, its very low solubility in water is a significant limiting factor for typical surfactant applications.[1]
Table 1: Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₂ | [1] |
| Molecular Weight | 291.4 g/mol | [1] |
| IUPAC Name | 1-dodecyl-3-nitrobenzene | [1] |
| CAS Number | 62469-09-4 | |
| Appearance | Likely a pale yellow to dark brown liquid | [2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Highly soluble in hexane and toluene | [1] |
| Boiling Point | Estimated 350–370°C (decomposes) | [1] |
Synthesis Protocol
Benzene, 1-dodecyl-3-nitro- is typically synthesized via the Friedel-Crafts alkylation of nitrobenzene with 1-dodecene. The nitro group acts as a meta-director for the electrophilic substitution.[1]
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize 1-dodecyl-3-nitrobenzene.
Materials:
-
Nitrobenzene
-
1-Dodecene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM) as solvent
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add nitrobenzene and dry DCM.
-
Begin stirring and slowly add anhydrous AlCl₃. The mixture may warm up.
-
Once the catalyst is dissolved, add 1-dodecene dropwise to the mixture. A molar ratio of 1:1.2 (nitrobenzene to 1-dodecene) is recommended.[1]
-
Heat the reaction mixture to a gentle reflux (approximately 50-70°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly quench by pouring it over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
Hypothetical Application in Emulsifier Formulations
While not a conventional emulsifier, its amphiphilic nature suggests it could potentially stabilize water-in-oil (W/O) emulsions, given its insolubility in water. The following protocol outlines a general procedure to test this hypothesis.
Experimental Protocol: Evaluation of Emulsification Efficacy
Objective: To determine the ability of Benzene, 1-dodecyl-3-nitro- to form and stabilize a water-in-oil emulsion.
Materials:
-
Benzene, 1-dodecyl-3-nitro-
-
A non-polar oil (e.g., mineral oil, hexadecane)
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Graduated cylinders or test tubes
-
Microscope with a calibrated slide
-
Particle size analyzer (optional)
Procedure:
-
Preparation of Organic Phase: Prepare solutions of Benzene, 1-dodecyl-3-nitro- in the chosen oil at various concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w). A control sample with no emulsifier should also be prepared.
-
Emulsification:
-
In a beaker, combine the organic phase and the aqueous phase at a desired ratio (e.g., 70:30 oil-to-water).
-
Immerse the tip of the high-shear homogenizer into the mixture.
-
Homogenize at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes).
-
-
Initial Characterization:
-
Immediately after homogenization, pour the emulsion into a graduated cylinder.
-
Place a small drop of the emulsion on a microscope slide to observe the droplet morphology.
-
-
Stability Assessment:
-
Store the graduated cylinders at a constant temperature (e.g., 25°C).
-
Record the volume of any separated water or oil phase at regular intervals (e.g., 1h, 6h, 24h, 48h, 1 week).
-
Calculate the Emulsion Stability Index (ESI) as: ESI (%) = (Volume of remaining emulsion / Initial volume of emulsion) x 100.
-
Illustrative Data Presentation
The following table is a template demonstrating how quantitative data from the emulsification protocol would be presented. Note: These values are for illustrative purposes only and do not represent actual experimental data.
Table 2: Hypothetical Emulsion Stability Data
| Emulsifier Conc. (% w/w) | Appearance | Mean Droplet Size (µm) | ESI after 24h (%) | ESI after 7 days (%) |
| 0 (Control) | Rapid phase separation | N/A | < 5 | 0 |
| 0.5% | Milky, some separation | 15.2 | 85 | 60 |
| 1.0% | Homogeneous, milky | 10.8 | 92 | 75 |
| 2.0% | Stable, opaque white | 8.5 | 98 | 90 |
| 5.0% | Very stable, thick | 7.1 | 99 | 95 |
Role as a Chemical Intermediate
The most practical application of Benzene, 1-dodecyl-3-nitro- in the context of surfactants is as a precursor for other molecules. The nitro group can be readily reduced to an amine (-NH₂). The resulting 3-dodecylaniline can then be further functionalized to create potent surfactants.
Potential Synthetic Pathways from 1-dodecyl-3-nitrobenzene:
-
Reduction to Amine: The nitro group can be reduced using standard methods (e.g., H₂/Pd-C, Sn/HCl) to form 3-dodecylaniline.
-
Sulfonation: The aromatic ring of the resulting aniline could be sulfonated to produce an anionic surfactant.
-
Ethoxylation: The amine group could be reacted with ethylene oxide to produce non-ionic or cationic surfactants.
This role as an intermediate is a more plausible application for this compound in the broader field of surfactant and emulsifier technology.
References
HPLC method development for "Benzene, 1-dodecyl-3-nitro-" analysis
An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of the non-polar compound Benzene, 1-dodecyl-3-nitro-. Given the hydrophobic nature of the dodecyl chain and the aromatic nitro group, a reversed-phase chromatographic approach was selected.[1][2][3] This method is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable analytical procedure for quantifying this compound.
The developed protocol utilizes a C18 stationary phase, which is standard for retaining non-polar analytes through hydrophobic interactions.[4][5] The mobile phase consists of a gradient mixture of acetonitrile and water, providing efficient elution and separation.[2][4] Detection is performed using a UV detector, leveraging the chromophoric properties of the nitroaromatic structure, with an optimal wavelength determined to be 254 nm.[6][7][8]
This application note provides a comprehensive guide, including detailed experimental protocols, instrument setup, and data presentation in tabular format for clarity. Furthermore, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the logical steps involved in method optimization, ensuring the protocol is easy to follow and implement.
Application Note: HPLC Analysis of Benzene, 1-dodecyl-3-nitro-
1. Introduction
Benzene, 1-dodecyl-3-nitro- is a non-polar aromatic compound characterized by a long alkyl (dodecyl) chain and a nitro functional group. Its high hydrophobicity presents a challenge for analytical separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for such non-polar compounds.[2][3] This technique employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1] The analyte is retained on the column through hydrophobic interactions and is subsequently eluted by increasing the concentration of an organic modifier in the mobile phase.[2][5] This application note details a validated RP-HPLC method for the accurate analysis of Benzene, 1-dodecyl-3-nitro-.
2. Compound Information
| Property | Details |
| Compound Name | Benzene, 1-dodecyl-3-nitro- |
| Structure | A benzene ring substituted with a C12 alkyl chain and a nitro group. |
| Physicochemical Properties | Highly non-polar/hydrophobic due to the long dodecyl chain.[9] The nitro group acts as a chromophore, allowing for UV detection.[10][11] |
| Expected UV λmax | Approximately 254 nm, characteristic of many nitroaromatic compounds.[6][12] |
3. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).[2][4]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Standard: Benzene, 1-dodecyl-3-nitro- (analytical grade).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzene, 1-dodecyl-3-nitro- standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.
2. Sample Preparation
-
Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
3. HPLC Method Development and Optimization
The following workflow was employed to develop and optimize the separation method.
4. Optimized Chromatographic Conditions
The final optimized parameters for the analysis are summarized in the table below.
| Parameter | Optimized Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 80% B; 2-10 min: 80-95% B; 10-12 min: 95% B; 12-12.1 min: 95-80% B; 12.1-15 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 10 µL |
Results
The method development process involved a systematic evaluation of the mobile phase composition to achieve optimal separation. The following table summarizes the retention time and peak shape under different isocratic conditions, demonstrating the effect of the organic modifier (acetonitrile) concentration.
Table 1: Effect of Mobile Phase Composition on Analyte Retention
| % Acetonitrile | % Water | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| 75 | 25 | 14.8 | 1.2 | 8500 |
| 80 | 20 | 9.2 | 1.1 | 9200 |
| 85 | 15 | 5.1 | 1.1 | 9100 |
| 90 | 10 | 2.5 | 1.3 | 8800 |
Note: Data is representative. An 80% acetonitrile starting condition was chosen for the gradient method to ensure good initial retention.
The logical approach to troubleshooting and optimizing the method is outlined in the diagram below.
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust protocol for the quantitative analysis of Benzene, 1-dodecyl-3-nitro-. The use of a C18 column with a water/acetonitrile gradient and UV detection at 254 nm allows for excellent separation and sensitivity. This method is suitable for routine analysis in research and quality control environments within the pharmaceutical and chemical industries.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. moravek.com [moravek.com]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
Application Note: Characterization of Benzene, 1-dodecyl-3-nitro- using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene, 1-dodecyl-3-nitro- is an aromatic nitro compound with a long alkyl chain. Its characterization is crucial in various fields, including environmental analysis, chemical synthesis, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds.[1] This application note provides a detailed protocol for the characterization of Benzene, 1-dodecyl-3-nitro- using GC-MS. The method is based on established principles for the analysis of nitroaromatic compounds and long-chain alkylbenzenes.[2][3]
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to data analysis for the characterization of Benzene, 1-dodecyl-3-nitro-.
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (GC-MS grade)
-
Standards: Benzene, 1-dodecyl-3-nitro- (analytical standard)
-
Internal Standard (IS): e.g., Benzene-d6, Ethylbenzene-d10, or Naphthalene-d8
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Extraction Supplies (if applicable): Solid-phase extraction (SPE) cartridges (e.g., C18), liquid-liquid extraction glassware, or dispersive liquid-liquid microextraction (DLLME) solvents.[2][4]
2. Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
For Liquid Samples (e.g., water):
-
Liquid-Liquid Extraction (LLE): Extract the aqueous sample with dichloromethane.[2]
-
Solid-Phase Extraction (SPE): Pass the sample through a conditioned C18 SPE cartridge, then elute the analyte with a suitable solvent like dichloromethane.[2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid microextraction technique for the determination of nitrobenzenes in water samples.[4]
-
-
For Solid Samples (e.g., sediment):
-
Follow established procedures for the extraction of long-chain alkylbenzenes from solid matrices, which typically involve solvent extraction.[3]
-
-
General Preparation for GC-MS Analysis:
-
Prepare a stock solution of Benzene, 1-dodecyl-3-nitro- in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Spike each calibration standard and the sample with a known concentration of an internal standard.
-
Transfer the final solutions to 2 mL autosampler vials. Solutions should be at a concentration of approximately 10 µg/mL for optimal column loading with a 1 µL injection.[5] Ensure samples are free of particles to prevent clogging of the syringe and contamination.[5]
-
3. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value | Rationale/Reference |
| Gas Chromatograph | Agilent Intuvo 9000 GC or similar | [6] |
| Mass Spectrometer | Agilent 5977B GC/MSD or similar | [6] |
| Column | RTx-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column | A common column for the analysis of a wide range of organic compounds, including nitroaromatics.[7] |
| Injector | Split/Splitless | |
| Injector Temperature | 270 °C | A typical temperature for the vaporization of semi-volatile compounds.[7] To minimize thermal decomposition of the nitro group, a lower temperature or a cool on-column injection could be explored.[8] |
| Injection Mode | Splitless (1 µL) | Suitable for trace analysis.[5] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp 1: 10 °C/min to 200 °C, Ramp 2: 5 °C/min to 300 °C (hold 10 min) | This program allows for the separation of a wide range of compounds and is adapted from methods for nitroaromatics.[7] |
| MS Source Temperature | 230 °C | |
| MS Quadrupole Temperature | 150 °C | |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS.[7] |
| Electron Energy | 70 eV | |
| Scan Range | m/z 40-500 | To cover the expected mass range of the analyte and its fragments. |
| Data Acquisition | Full Scan | For qualitative analysis and identification. Single Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[9] |
4. Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to Benzene, 1-dodecyl-3-nitro- based on its retention time and mass spectrum.
-
Mass Spectrum Interpretation: The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions. For Benzene, 1-dodecyl-3-nitro- (C18H29NO2, Molecular Weight: 291.43 g/mol ), key fragments would likely arise from the loss of the nitro group (-NO2, 46 amu), cleavage of the alkyl chain, and rearrangements. The tropylium ion (m/z 91) is a common fragment for alkylbenzenes.[3] The mass spectrum of nitrobenzene shows a strong molecular ion at m/z 123 and fragments at m/z 77 (loss of NO2) and m/z 51.[10]
-
Quantitative Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of Benzene, 1-dodecyl-3-nitro- in the sample from this calibration curve.
Data Presentation
Table 1: Expected GC-MS Data for Benzene, 1-dodecyl-3-nitro-
| Parameter | Expected Value |
| Retention Time (min) | Dependent on the specific GC conditions, but expected to be in the latter part of the chromatogram due to its high boiling point. |
| Molecular Ion (m/z) | 291 |
| Key Fragment Ions (m/z) | Expected fragments include: 245 (M-NO2)+, 91 (tropylium ion), and various fragments from the alkyl chain cleavage. |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of the GC-MS technique.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. agilent.com [agilent.com]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Nitrobenzene(98-95-3) MS spectrum [chemicalbook.com]
Application Note: Regioselective Nitration of Dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the nitration of dodecylbenzene, a key intermediate in the synthesis of various organic compounds, including surfactants and detergents. The protocol outlines a standard procedure using a mixture of concentrated nitric and sulfuric acids, a widely used and effective method for the electrophilic aromatic substitution of alkylbenzenes. This document also includes a summary of the expected isomer distribution, safety precautions, and a workflow diagram to ensure a comprehensive understanding of the experimental process.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis. Dodecylbenzene, an alkylbenzene with a long aliphatic chain, is an important starting material in the industrial production of linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents. The introduction of a nitro group onto the benzene ring of dodecylbenzene provides a versatile chemical handle for further functionalization, enabling the synthesis of a wide range of derivatives with applications in drug development, materials science, and agrochemicals. The dodecyl group, being an ortho-, para- directing group, influences the position of the incoming nitro group, leading to a mixture of isomers. Understanding and controlling this regioselectivity is crucial for optimizing the synthesis of the desired product.
Data Presentation
The nitration of dodecylbenzene with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitrododecylbenzene, with a minor amount of the meta isomer. The long and bulky dodecyl chain sterically hinders the ortho positions, leading to a preferential formation of the para isomer.
| Product Isomer | Abbreviation | Typical Yield (%) |
| para-Nitrododecylbenzene | p-NDB | 75 - 85% |
| ortho-Nitrododecylbenzene | o-NDB | 15 - 25% |
| meta-Nitrododecylbenzene | m-NDB | < 2% |
Experimental Protocol
This protocol details the laboratory-scale nitration of dodecylbenzene using a mixed acid approach.
Materials:
-
Dodecylbenzene (C18H30)
-
Concentrated Nitric Acid (HNO3, 70%)
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Dichloromethane (CH2Cl2)
-
Sodium Bicarbonate (NaHCO3), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask (250 mL)
-
Dropping funnel (100 mL)
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a 100 mL beaker cooled in an ice bath, slowly add 25 mL of concentrated sulfuric acid. While stirring, carefully add 15 mL of concentrated nitric acid dropwise to the sulfuric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: Place 50 g (0.20 mol) of dodecylbenzene into a 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and begin stirring.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the dodecylbenzene dropwise from a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.
-
Work-up:
-
Carefully pour the reaction mixture over 200 g of crushed ice in a 500 mL beaker.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the organic layer with 2 x 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash successively with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product mixture of nitrododecylbenzene isomers.
-
Purification (Optional): The individual isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Mandatory Visualization
Caption: Experimental workflow for the nitration of dodecylbenzene.
Application Notes and Protocols for Benzene, 1-dodecyl-3-nitro- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzene, 1-dodecyl-3-nitro-, a versatile intermediate in organic synthesis. The primary applications detailed herein involve the transformation of this compound into key precursors for the synthesis of azo dyes and Schiff base liquid crystals.
Overview of Synthetic Pathways
Benzene, 1-dodecyl-3-nitro- serves as a valuable starting material due to the reactivity of its nitro group. The long dodecyl chain imparts significant hydrophobicity, influencing the solubility and material properties of its derivatives, such as liquid crystals and specialized dyes. The primary synthetic routes explored in these notes begin with the reduction of the nitro group to form 3-dodecylaniline, which is then utilized in subsequent condensation or diazotization reactions.
Caption: Synthetic utility of Benzene, 1-dodecyl-3-nitro-.
Synthesis of Benzene, 1-dodecyl-3-nitro-
The synthesis of the title compound is typically achieved via a Friedel-Crafts alkylation of nitrobenzene with 1-dodecene, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). The nitro group acts as a meta-director, leading to the desired 1,3-substitution pattern.
Experimental Protocol: Friedel-Crafts Alkylation
-
To a stirred solution of nitrobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (0.1 eq) portion-wise at 0 °C.
-
Slowly add 1-dodecene (1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield Benzene, 1-dodecyl-3-nitro-.
| Parameter | Value |
| Molar Ratio (Nitrobenzene:1-dodecene) | 1 : 1.2 |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Catalyst Loading | 10 mol% |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 65-75% |
Core Synthetic Application: Reduction to 3-Dodecylaniline
The reduction of the nitro group in Benzene, 1-dodecyl-3-nitro- to an amine is a pivotal step, yielding 3-dodecylaniline. This transformation can be effectively carried out using catalytic hydrogenation or chemical reducing agents like stannous chloride (SnCl₂) in acidic media.
Caption: Workflow for the reduction of the nitro group.
Experimental Protocol: Reduction using Stannous Chloride
-
Dissolve Benzene, 1-dodecyl-3-nitro- (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting 3-dodecylaniline by column chromatography.
| Parameter | Value |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Application in Azo Dye Synthesis
3-Dodecylaniline is an excellent precursor for the synthesis of hydrophobic azo dyes. The synthesis involves two main steps: diazotization of the amine followed by coupling with an electron-rich aromatic compound, such as phenol.
Experimental Protocol: Synthesis of a 3-Dodecyl-Substituted Azo Dye
Step 1: Diazotization of 3-Dodecylaniline
-
Dissolve 3-dodecylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
Step 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold phenoxide solution with vigorous stirring.
-
A colored precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.
-
Collect the azo dye precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified azo dye.
| Parameter | Value |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) |
| Coupling Partner | Phenol |
| Reaction Temperature | 0-5 °C |
| Expected Product | 4-((3-dodecylphenyl)diazenyl)phenol |
| Expected Color | Yellow-Orange |
| Typical Yield | 70-85% |
Application in Schiff Base Liquid Crystal Synthesis
The long dodecyl chain of 3-dodecylaniline makes it a valuable building block for thermotropic liquid crystals. Condensation with an appropriate aldehyde, such as 4-hydroxybenzaldehyde, yields a Schiff base with potential mesomorphic properties.
Caption: Synthesis of a Schiff base liquid crystal.
Experimental Protocol: Synthesis of a 3-Dodecyl-Substituted Schiff Base
-
Dissolve 3-dodecylaniline (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield the pure Schiff base.
-
Characterize the product and determine its liquid crystalline properties (e.g., transition temperatures) using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Parameter | Value |
| Reactants Molar Ratio | 1 : 1 |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90% |
| Expected Mesophases | Nematic, Smectic |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific laboratory settings and scales.
Application Notes and Protocols for the Purification of Benzene, 1-dodecyl-3-nitro-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Benzene, 1-dodecyl-3-nitro-, a nitroalkylbenzene derivative. The methodologies described are based on established chemical principles and common laboratory practices for the purification of hydrophobic, non-volatile organic compounds.
Compound Profile
Benzene, 1-dodecyl-3-nitro- is characterized by a long hydrophobic dodecyl chain and a polar nitro group attached to a benzene ring.[1] This amphiphilic nature, combined with its high solubility in nonpolar organic solvents, dictates the most effective purification strategies.[1]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₂ | [1] |
| Molecular Weight | 291.4 g/mol | [1] |
| Appearance | Likely an oil or low-melting solid at room temperature | [1] |
| Solubility | Highly soluble in nonpolar solvents (e.g., hexane, toluene), insoluble in water. | [1] |
| Predicted logP | ~6.2 | [1] |
Purification Strategies
Given the physical and chemical properties of Benzene, 1-dodecyl-3-nitro-, the primary purification techniques recommended are column chromatography and recrystallization. The choice between these methods will depend on the nature of the impurities present.
A general workflow for the purification of a synthesized organic compound like Benzene, 1-dodecyl-3-nitro- is presented below.
Caption: General workflow for the purification of Benzene, 1-dodecyl-3-nitro-.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating Benzene, 1-dodecyl-3-nitro- from polar and nonpolar impurities. Given its hydrophobic nature, a normal-phase chromatography setup is recommended.
Materials:
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate (or Dichloromethane)
-
Crude Benzene, 1-dodecyl-3-nitro-
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., starting from 1% and gradually increasing to 5-10%). The optimal gradient will need to be determined by preliminary TLC analysis.
-
The less polar impurities will elute first, followed by the desired product. More polar impurities will remain on the column longer.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Benzene, 1-dodecyl-3-nitro-.
The following diagram illustrates the logical relationship in selecting the appropriate solvent system for column chromatography.
Caption: Logic diagram for optimizing the solvent system for column chromatography.
Protocol 2: Purification by Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method, particularly for removing small amounts of impurities.
Materials:
-
Crude Benzene, 1-dodecyl-3-nitro-
-
Recrystallization solvent (e.g., a nonpolar solvent like heptane or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3] For Benzene, 1-dodecyl-3-nitro-, a nonpolar solvent like heptane or isopropanol may be suitable. A mixed solvent system (e.g., ethanol/water) might also be effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[5][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[2][5] Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To quickly assess the purity and determine the appropriate solvent system for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis. A reverse-phase C18 column with a mobile phase such as acetonitrile/water could be a starting point.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm the molecular weight of the compound.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess for the presence of impurities. |
References
- 1. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitro compound separation - Chromatography Forum [chromforum.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzene, 1-dodecyl-3-nitro-
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 1-dodecyl-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 1-dodecyl-3-nitrobenzene extremely low when I perform a direct nitration of 1-dodecylbenzene?
A: The primary reason for the low yield of the desired meta-isomer is the directing effect of the alkyl (dodecyl) group on the benzene ring. Alkyl groups are ortho-, para- directors in electrophilic aromatic substitution. When you nitrate 1-dodecylbenzene, the nitro group will preferentially add to the ortho (position 2) and para (position 4) positions, making the meta (position 3) product a minor component of the product mixture.
Q2: I am attempting a Friedel-Crafts alkylation of nitrobenzene to synthesize the target molecule. Why is the reaction failing?
A: Friedel-Crafts reactions, both alkylation and acylation, generally fail with strongly deactivated aromatic rings.[1][2] The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack by the carbocation or acylium ion.[1][3] This deactivation is often so pronounced that the reaction does not proceed under standard conditions.[3]
Q3: What is the most reliable method to synthesize 1-dodecyl-3-nitrobenzene with high yield and selectivity?
A: A multi-step approach is the most effective strategy. This involves first performing a Friedel-Crafts acylation on benzene with dodecanoyl chloride to form dodecanophenone. The resulting acyl group is a meta-director. Nitration of dodecanophenone will then selectively yield 1-(3-nitrophenyl)dodecan-1-one. The final step is the reduction of the ketone to a methylene group, which can be achieved via a Clemmensen or Wolff-Kishner reduction, to yield the final product, 1-dodecyl-3-nitrobenzene.[4]
Q4: My Clemmensen reduction step is giving a low yield. What are the common issues?
A: The Clemmensen reduction uses zinc amalgam and concentrated HCl and is sensitive to several factors.[4][5] The substrate must be stable in strongly acidic conditions.[6][7] Incomplete reaction can occur if the zinc amalgam is not sufficiently activated or if the reaction is not heated adequately. The heterogeneous nature of the reaction means that efficient stirring is crucial for good contact between the substrate and the zinc surface.
Q5: Can I use a Wolff-Kishner reduction instead of the Clemmensen reduction? When is it preferred?
A: Yes, the Wolff-Kishner reduction is an excellent alternative and is complementary to the Clemmensen reduction.[6] It uses hydrazine (NH₂NH₂) and a strong base (like KOH) in a high-boiling solvent.[8] This method is preferred if your molecule contains acid-sensitive functional groups that would not tolerate the harsh acidic conditions of the Clemmensen reduction.[9][10] However, it is unsuitable for base-sensitive substrates.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Alkylation of Nitrobenzene | The nitro group is strongly deactivating, preventing the Friedel-Crafts reaction from proceeding.[1][2] | Use an alternative synthetic route. A recommended method is the Friedel-Crafts acylation of benzene, followed by nitration, and then reduction. |
| Low Yield of meta-Isomer from Direct Nitration of Dodecylbenzene | The dodecyl group is an ortho-, para- director, leading to a mixture of isomers with the meta-product as a minor component. | Adopt the recommended multi-step synthesis: acylation → nitration → reduction. This strategy leverages the meta-directing effect of the acyl group. |
| Formation of Polyalkylated Products | The alkylated product (dodecylbenzene) is more reactive than the starting material (benzene), leading to further alkylation.[1][11] | Use a large excess of the aromatic substrate (benzene) during the Friedel-Crafts alkylation step to favor mono-alkylation. Friedel-Crafts acylation, however, does not suffer from this issue as the acyl group deactivates the ring.[12] |
| Incomplete Ketone Reduction (Clemmensen) | Insufficiently activated zinc amalgam. Poor mixing in the heterogeneous reaction mixture. Substrate degradation in strong acid. | Ensure the zinc amalgam is freshly prepared and active. Use vigorous mechanical stirring. If the substrate is acid-sensitive, switch to the Wolff-Kishner reduction.[8] |
| Incomplete Ketone Reduction (Wolff-Kishner) | Reaction temperature is too low. Water present in the reaction mixture can interfere. Steric hindrance around the carbonyl group. | Use a high-boiling solvent like diethylene glycol to reach the required temperature (~200°C). Ensure anhydrous conditions. For sterically hindered ketones, longer reaction times or modified procedures may be necessary.[10] |
| Side Reactions During Nitration (e.g., Oxidation, Tar Formation) | Reaction conditions are too harsh (high temperature, excessive nitrating agent). The substrate is highly activated. | Perform the nitration at a low temperature (e.g., 0-10°C) with careful, slow addition of the nitrating agent. Use precise stoichiometric amounts of nitric acid.[13] |
Recommended Experimental Protocols
Protocol 1: Synthesis of 1-(3-Nitrophenyl)dodecan-1-one via Friedel-Crafts Acylation and Nitration
Part A: Friedel-Crafts Acylation of Benzene
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent like dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add dodecanoyl chloride (1.0 eq) dissolved in DCM via the dropping funnel over 30 minutes.
-
Benzene Addition: Add benzene (used in excess, e.g., 5-10 eq) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude dodecanophenone. Purify by vacuum distillation or column chromatography.
Part B: Nitration of Dodecanophenone
-
Setup: In a clean flask, cool concentrated sulfuric acid (H₂SO₄) to 0°C.
-
Substrate Addition: Slowly add the purified dodecanophenone (1.0 eq) from Part A to the cold sulfuric acid with stirring.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cold.
-
Reaction: Add the cold nitrating mixture dropwise to the dodecanophenone solution, maintaining the temperature below 10°C. After the addition is complete, stir for 1-2 hours at 0-10°C.
-
Workup: Pour the reaction mixture onto crushed ice. The solid precipitate, 1-(3-nitrophenyl)dodecan-1-one, is collected by filtration, washed thoroughly with cold water until neutral, and dried. Recrystallization from ethanol can be used for further purification.
Protocol 2: Reduction of 1-(3-Nitrophenyl)dodecan-1-one to 1-dodecyl-3-nitrobenzene
Option A: Clemmensen Reduction (Acidic Conditions)
-
Zinc Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the solution and wash the amalgam with water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, toluene, and the nitro-ketone from Protocol 1 (1.0 eq).
-
Reflux: Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate to yield the final product. Purify by column chromatography.
Option B: Wolff-Kishner Reduction (Basic Conditions)
-
Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve the nitro-ketone (1.0 eq) in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (3-5 eq).
-
Reaction: Add potassium hydroxide (KOH, 4-5 eq) pellets and heat the mixture to reflux (~180-200°C) for 4-8 hours. A condenser can be set up for distillation to remove water and excess hydrazine.
-
Workup: Cool the reaction mixture and dilute with water. Extract the product with a nonpolar solvent like hexane or ether. Wash the combined organic extracts with dilute HCl and then water, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Comparison of Synthetic Pathways```dot
Caption: A guide for choosing the appropriate ketone reduction method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions in the Friedel-Crafts synthesis of "Benzene, 1-dodecyl-3-nitro-"
Technical Support Center: Synthesis of 1-dodecyl-3-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-dodecyl-3-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the primary pathway: the direct Friedel-Crafts alkylation of nitrobenzene.
Q1: Why is my Friedel-Crafts alkylation of nitrobenzene resulting in a very low yield or failing to proceed?
A: This is a common issue stemming from the electronic properties of the nitrobenzene ring.
-
Ring Deactivation: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS). Friedel-Crafts reactions, in particular, are highly sensitive to deactivating groups and often fail with substrates like nitrobenzene.[1][2][3]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pair of electrons on the oxygen atoms of the nitro group. This interaction places a positive charge adjacent to the benzene ring, further deactivating it and hindering the electrophilic attack.[4]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that the nitrobenzene, alkylating agent (e.g., 1-dodecene), and Lewis acid catalyst are anhydrous and of high purity. Water can deactivate the catalyst.
-
Increase Catalyst Load: A higher concentration of the Lewis acid catalyst (5–10 wt%) may be necessary to overcome the deactivation.[5]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A moderate temperature range of 50–70°C is often recommended for this specific reaction.[5]
-
Consider a More Potent Catalyst System: While AlCl₃ is common, other powerful Lewis acids or superacid catalysts might be required to facilitate the reaction on a strongly deactivated ring.[6]
Q2: The primary product from my reaction is a mixture of isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyldodecane derivatives) instead of the expected 1-dodecyl product. What is the cause?
A: This is a classic side reaction in Friedel-Crafts alkylation known as carbocation rearrangement.
-
Carbocation Stability: When using an alkylating agent like 1-dodecene or 1-chlorododecane, the initial electrophile formed is a primary carbocation. This is a relatively unstable species.[7][8]
-
Hydride Shifts: The primary carbocation can rearrange into more stable secondary carbocations via a 1,2-hydride shift.[1][7] These more stable secondary carbocations then act as the electrophiles, attacking the nitrobenzene ring at various positions along the dodecyl chain. This results in a complex mixture of structural isomers.[6]
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of carbocation rearrangement, though it may also slow down the desired reaction.
-
Use Alternative Catalysts: Certain solid acid catalysts, such as specific types of zeolites, can offer shape selectivity that favors the formation of linear alkylbenzenes by sterically hindering the formation of bulkier, rearranged products.[6][9]
-
Consider Friedel-Crafts Acylation: A more reliable method to avoid rearrangement is to perform a Friedel-Crafts acylation using dodecanoyl chloride. The resulting acylium ion is resonance-stabilized and does not rearrange.[1][2] The ketone product can then be reduced to the desired alkyl chain (e.g., via a Clemmensen or Wolff-Kishner reduction). Note that Friedel-Crafts acylation also fails on strongly deactivated rings like nitrobenzene, so this route would require starting with benzene, followed by acylation, reduction, and then nitration.
Q3: I attempted to synthesize the target molecule by nitrating n-dodecylbenzene, but I obtained almost no 1-dodecyl-3-nitrobenzene. Why?
A: This outcome is expected due to the directing effects of the alkyl substituent on the benzene ring.
-
Ortho-, Para-Direction: The dodecyl group is an alkyl group, which is an activating, ortho-, para-director for electrophilic aromatic substitution.[10][11]
-
Product Distribution: When n-dodecylbenzene is nitrated, the nitro group is directed to the ortho (position 2) and para (position 4) positions. The meta (position 3) isomer is not a significant product. Studies show that the nitration of n-dodecylbenzene can yield a mixture containing up to 60-80% of the para-isomer and a smaller amount of the ortho-isomer.[12] The para-isomer is often favored over the ortho-isomer due to the steric hindrance caused by the bulky dodecyl chain.[13]
Q4: My reaction produced a dark, tar-like substance with a low yield of the desired product. What could be the cause?
A: Tar formation can result from several side reactions, especially under harsh conditions.
-
Polyalkylation: In the alkylation of benzene (not nitrobenzene), the product (dodecylbenzene) is more reactive than the starting material, which can lead to the addition of multiple dodecyl groups to the same ring (polyalkylation).[4][14]
-
Polynitration: When nitrating an activated ring like dodecylbenzene, the reaction can be difficult to stop at a single nitration, leading to dinitro and trinitro products, which can contribute to tar formation.[15]
-
Oxidation/Degradation: The combination of a strong Lewis acid, heat, and a long alkyl chain, or strong nitrating conditions (concentrated nitric and sulfuric acids), can cause degradation and polymerization of the starting materials or products.[6]
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Friedel-Crafts Alkylation of Nitrobenzene
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Nitrobenzene, 1-Dodecene | [5] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [5] |
| Molar Ratio (Nitrobenzene:Dodecene) | 1 : 1.2 | [5] |
| Catalyst Load | 5–10 wt% | [5] |
| Temperature | 50–70°C | [5] |
| Approximate Yield | ~70% |[5] |
Table 2: Representative Isomer Distribution in the Mononitration of n-Dodecylbenzene
| Isomer | Percentage in Product Mixture | Reference |
|---|---|---|
| p-nitrododecylbenzene (4-nitro) | 60 - 80% | [12] |
| o-nitrododecylbenzene (2-nitro) | 20 - 40% | [12] |
| m-nitrododecylbenzene (3-nitro) | Minor / Not Reported |[12] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Nitrobenzene with 1-Dodecene This protocol is based on literature reports for the synthesis of the target compound.[5] Extreme caution should be exercised when working with anhydrous AlCl₃ and other reagents.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Reagents: Charge the flask with nitrobenzene (1.0 eq) and anhydrous aluminum chloride (5-10 wt%).
-
Addition: Begin stirring and gently heat the mixture to 50°C in an oil bath. Add 1-dodecene (1.2 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the reaction temperature between 50°C and 70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C for 2-4 hours, monitoring the progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Nitration of n-Dodecylbenzene This protocol describes the general procedure for nitrating an alkylbenzene and illustrates why it produces ortho- and para-isomers.
-
Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 or 1:1 volumetric ratio. Keep the mixture cool.
-
Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add n-dodecylbenzene. Cool the flask in an ice-water bath to maintain a temperature of 0-10°C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred dodecylbenzene, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice and water.
-
Purification: Separate the organic layer, wash it with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent to yield the crude product, which will be a mixture of ortho- and para-nitrododecylbenzene.
Visual Guides
Caption: Troubleshooting workflow for low yield in the Friedel-Crafts alkylation of nitrobenzene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic chemistry - Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Orientation of Nitration on Dodecylbenzene [yyhx.ciac.jl.cn]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. fiveable.me [fiveable.me]
- 15. stmarys-ca.edu [stmarys-ca.edu]
Troubleshooting polyalkylation in "Benzene, 1-dodecyl-3-nitro-" synthesis
Welcome to the technical support center for the synthesis of "Benzene, 1-dodecyl-3-nitro-". This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize 1-dodecyl-3-nitrobenzene via direct Friedel-Crafts alkylation of nitrobenzene with a dodecyl halide, but I am observing no product formation. Why is this happening?
A1: Direct Friedel-Crafts alkylation of nitrobenzene is generally unsuccessful. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring.[1][2][3][4][5] This deactivation makes the ring insufficiently nucleophilic to attack the carbocation generated from the dodecyl halide. In fact, due to its inertness under these conditions, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions.[1][6]
Q2: If direct alkylation of nitrobenzene is not feasible, what is a viable synthetic route to obtain 1-dodecyl-3-nitrobenzene?
A2: A more effective and controllable multi-step approach is recommended. This typically involves:
-
Friedel-Crafts Acylation: Reacting benzene with dodecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form dodecanophenone. This step avoids the polyalkylation and carbocation rearrangement issues often associated with Friedel-Crafts alkylation.[3][7]
-
Nitration: Nitrating dodecanophenone. The acyl group is a meta-director, which will direct the incoming nitro group to the desired 3-position, yielding 3-nitrododecanophenone.
-
Reduction: Reducing the ketone group of 3-nitrododecanophenone to a methylene group to form the final product, 1-dodecyl-3-nitrobenzene. Common methods for this reduction include the Clemmensen or Wolff-Kishner reductions.
Q3: What is polyalkylation and why is it a concern in Friedel-Crafts reactions?
A3: Polyalkylation is the addition of more than one alkyl group to the aromatic ring during a Friedel-Crafts alkylation reaction.[1][2][8] This occurs because the initial alkyl group addition activates the benzene ring, making the product more reactive than the starting material and thus more susceptible to further alkylation.[1][3] While this is a significant issue in direct alkylation, it is circumvented by using the Friedel-Crafts acylation route, as the acyl group is deactivating and prevents further reactions on the aromatic ring.[7]
Troubleshooting Guide: Polyalkylation in Alkylbenzene Synthesis
Even when synthesizing the precursor dodecylbenzene via direct alkylation, polyalkylation can be a significant issue. Below are common problems and solutions.
| Problem | Potential Cause | Recommended Solution |
| High percentage of di- and tri-dodecylbenzene products | The initial dodecylbenzene product is more reactive than benzene and undergoes further alkylation. | - Use a large excess of benzene relative to the dodecylating agent (e.g., 5:1 or greater molar ratio).[1] - Slowly add the dodecylating agent to the reaction mixture to maintain a low concentration. |
| Formation of isomeric products (e.g., sec-dodecylbenzene instead of n-dodecylbenzene) | Carbocation rearrangement of the primary dodecyl carbocation to a more stable secondary carbocation. | - Use a milder Lewis acid catalyst. - Perform the reaction at a lower temperature to disfavor rearrangement. - Consider using Friedel-Crafts acylation followed by reduction to avoid carbocation formation altogether.[3][7] |
| Low overall yield of alkylated products | - Insufficiently active catalyst. - Presence of water or other impurities that deactivate the catalyst. - Reaction temperature is too low. | - Ensure the Lewis acid catalyst is fresh and anhydrous. - Use anhydrous solvents and reagents. - Optimize the reaction temperature; a moderate increase may improve the reaction rate. |
Experimental Protocol: Synthesis of 1-Dodecyl-3-Nitrobenzene via Acylation Route
This protocol outlines a reliable method for the synthesis of 1-dodecyl-3-nitrobenzene.
Step 1: Friedel-Crafts Acylation of Benzene to form Dodecanophenone
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the flask, followed by anhydrous benzene (used as both reactant and solvent).
-
Reaction: Cool the mixture in an ice bath. Slowly add dodecanoyl chloride (1 equivalent) dropwise from the addition funnel with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude dodecanophenone can be purified by vacuum distillation or recrystallization.
Step 2: Nitration of Dodecanophenone to form 3-Nitrododecanophenone
-
Setup: In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C.
-
Reaction: Slowly add dodecanophenone (1 equivalent) to the cold sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the dodecanophenone solution, ensuring the temperature does not exceed 10-15 °C.
-
Workup: After stirring for a specified time, pour the reaction mixture onto crushed ice. The solid 3-nitrododecanophenone will precipitate.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol.
Step 3: Reduction of 3-Nitrododecanophenone to 1-Dodecyl-3-Nitrobenzene (Wolff-Kishner Reduction)
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-nitrododecanophenone (1 equivalent), hydrazine hydrate (excess), and a high-boiling solvent like diethylene glycol.
-
Reaction: Add potassium hydroxide (KOH) pellets and heat the mixture. Water and excess hydrazine will distill off. Continue to heat at a higher temperature to allow the reduction to proceed.
-
Workup: Cool the reaction mixture and add water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ether or dichloromethane). Wash the organic layer with dilute acid, water, and brine. Dry the organic layer and remove the solvent. The final product, 1-dodecyl-3-nitrobenzene, can be purified by column chromatography or vacuum distillation.
Logical Workflow for Troubleshooting Polyalkylation
The following diagram illustrates a logical workflow for troubleshooting polyalkylation issues during the synthesis of an alkylbenzene precursor.
Caption: Troubleshooting workflow for polyalkylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - ECHEMI [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Optimization of reaction conditions for "Benzene, 1-dodecyl-3-nitro-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Benzene, 1-dodecyl-3-nitro-.
Experimental Workflow
The synthesis of Benzene, 1-dodecyl-3-nitro- can be approached through two primary routes: the Friedel-Crafts alkylation of nitrobenzene or the nitration of dodecylbenzene. The choice of pathway can significantly impact the product distribution and yield.
Caption: Synthetic routes for Benzene, 1-dodecyl-3-nitro-.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Benzene, 1-dodecyl-3-nitro-.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (e.g., hydrated Lewis acid).- Reaction temperature is too low.- Insufficient reaction time.- Deactivated aromatic ring (in the case of Friedel-Crafts alkylation of nitrobenzene).[1][2] | - Use freshly opened or properly stored anhydrous Lewis acid catalyst.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress using techniques like TLC or GC.- Consider using a more reactive alkylating agent or a stronger Lewis acid. |
| Formation of Multiple Isomers (especially in Route B) | The dodecyl group is an ortho-, para-directing group in electrophilic aromatic substitution.[3] | - Employ shape-selective catalysts (e.g., certain zeolites) that can favor the formation of a specific isomer.- Optimize reaction conditions (temperature, solvent) to influence isomer distribution.- Utilize efficient purification techniques such as column chromatography or fractional distillation to separate the desired meta-isomer. |
| Polyalkylation (Multiple Dodecyl Groups Attached) | The product of Friedel-Crafts alkylation (dodecylbenzene) is more reactive than the starting material (benzene).[1][4][2] | - Use a large excess of the aromatic substrate (nitrobenzene or benzene) to increase the probability of the alkylating agent reacting with the starting material.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Carbocation Rearrangement of the Alkylating Agent | Primary carbocations can rearrange to more stable secondary or tertiary carbocations, leading to branched alkyl chains on the benzene ring.[1][4][2] | - Use an alkylating agent that is less prone to rearrangement, such as a dodecyl halide with a stronger Lewis acid to favor a direct SN2-like attack on the complex.- Consider Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the straight-chain alkylbenzene, although this adds extra steps.[5] |
| Dark Reaction Mixture/Tar Formation | - Reaction temperature is too high, leading to decomposition or polymerization.- Presence of impurities in starting materials or solvents. | - Maintain strict temperature control throughout the reaction.- Ensure all reactants and solvents are pure and dry.- Consider using a milder Lewis acid catalyst. |
| Difficult Product Purification | - Presence of unreacted starting materials.- Formation of multiple isomers and polyalkylated byproducts. | - Optimize the reaction to drive it to completion.- Employ a combination of purification techniques, such as extraction, column chromatography, and recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining Benzene, 1-dodecyl-3-nitro-?
A1: Route A, the Friedel-Crafts alkylation of nitrobenzene, is the more direct method. The nitro group is a meta-director, which will guide the incoming dodecyl group to the desired 3-position.[6] Route B, the nitration of dodecylbenzene, will primarily yield a mixture of ortho- and para-isomers, making the isolation of the meta-isomer challenging.[3]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both Friedel-Crafts alkylation and nitration reactions are exothermic and should be conducted with caution.[7]
-
Friedel-Crafts Alkylation: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood.
-
Nitration: The combination of concentrated nitric acid and sulfuric acid is a powerful and corrosive oxidizing mixture. Reactions should be performed with slow, controlled addition of reagents and efficient cooling to prevent runaway reactions.[8][9][10]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of reactants and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile compounds, HPLC can be used to monitor the reaction progress.
Q4: What are suitable solvents for Friedel-Crafts alkylation and nitration?
A4:
-
Friedel-Crafts Alkylation: The reaction is often carried out using an excess of the aromatic substrate (benzene or nitrobenzene) as the solvent.[11] Inert solvents such as carbon disulfide (CS₂) or nitroalkanes can also be used.
-
Nitration: The reaction is typically performed using the mixture of concentrated sulfuric and nitric acids as both the reagent and the solvent.[12] In some cases, an inert co-solvent like dichloromethane may be used, but this can sometimes lead to biphasic systems.[13]
Q5: What is the role of the Lewis acid in Friedel-Crafts alkylation?
A5: The Lewis acid (e.g., AlCl₃) acts as a catalyst by reacting with the alkylating agent (e.g., a dodecyl halide) to form a more electrophilic species, typically a carbocation or a polarized complex.[14][15] This highly reactive electrophile is then attacked by the electron-rich aromatic ring.
Q6: Why is a mixture of nitric acid and sulfuric acid used for nitration?
A6: Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[12][16] The nitronium ion is the active electrophile that reacts with the aromatic ring.
Experimental Protocols
Route A: Friedel-Crafts Alkylation of Nitrobenzene
This protocol is a general guideline and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃) and nitrobenzene (used in excess as the solvent).
-
Reaction: Cool the mixture in an ice bath. Slowly add 1-dodecene or dodecyl chloride from the dropping funnel while maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours.[6] Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture and slowly pour it over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure Benzene, 1-dodecyl-3-nitro-.
This document is intended for informational purposes only and should not be considered a substitute for proper laboratory safety training and procedures. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Orientation of Nitration on Dodecylbenzene [yyhx.ciac.jl.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]
- 7. vpscience.org [vpscience.org]
- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. askthenerd.com [askthenerd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Overcoming catalyst deactivation in "Benzene, 1-dodecyl-3-nitro-" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-dodecyl-3-nitrobenzene. The guidance focuses on overcoming catalyst deactivation and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route to 1-dodecyl-3-nitrobenzene?
A1: The preferred synthetic route is a two-step process:
-
Friedel-Crafts Alkylation: Benzene is alkylated with 1-dodecene using a solid acid catalyst to produce dodecylbenzene.
-
Nitration: The resulting dodecylbenzene is then nitrated to yield a mixture of isomers, from which 1-dodecyl-3-nitrobenzene can be isolated.
Direct Friedel-Crafts alkylation of nitrobenzene is generally not recommended due to the strong deactivating effect of the nitro group on the aromatic ring, which leads to very poor yields.
Q2: What are the common types of catalysts used in this synthesis?
A2: Solid acid catalysts are predominantly used to avoid the environmental and corrosion issues associated with traditional liquid acids like HF and H₂SO₄. Commonly employed catalysts include:
-
Zeolites: Y-zeolite, Beta zeolite, and Mordenite are frequently used for the Friedel-Crafts alkylation step.
-
Supported Solid Acids: Sulfated zirconia, tungstated zirconia, and supported heteropolyacids (e.g., tungstophosphoric acid on silica) are effective for both alkylation and nitration.
Q3: What is the typical isomer distribution in the nitration of dodecylbenzene?
A3: The nitration of n-dodecylbenzene typically yields a mixture of ortho, meta, and para isomers. The para-isomer is generally the major product. For instance, nitration using a mixed acid of HNO₃-H₂SO₄ can result in a mononitrated product mixture containing approximately 60% p-isomer. With industrial dodecylbenzene (a mixture of isomers), the p-isomer content can be as high as 80%.[1] The alkyl group is ortho- and para-directing; however, steric hindrance from the bulky dodecyl group can influence the ortho/para ratio.
Troubleshooting Guides
Problem 1: Low Conversion in Friedel-Crafts Alkylation of Benzene with 1-Dodecene
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation by Coking | The primary cause of deactivation in zeolite catalysts during alkylation is the formation of "coke" - heavy hydrocarbon deposits that block pores and cover active sites.[2] Solution: Regenerate the catalyst by calcination in air to burn off the coke. A typical procedure involves heating the catalyst in a stream of air at a controlled temperature. |
| Insufficient Catalyst Acidity | The catalyst may not have sufficient acid strength to efficiently catalyze the reaction. Solution: Ensure the catalyst is properly activated before use. For zeolites, this typically involves ion exchange to the proton form (H-zeolite) followed by calcination. Consider using a catalyst with stronger acid sites, such as a superacid catalyst. |
| Mass Transfer Limitations | Poor mixing or diffusion of reactants to the catalyst surface can limit the reaction rate. Solution: Increase stirring speed in a batch reactor. In a fixed-bed reactor, ensure proper flow distribution and consider using smaller catalyst particles to reduce diffusion path lengths. |
| Presence of Impurities | Water or other nucleophilic impurities in the feedstock can poison the acid sites of the catalyst. Solution: Ensure all reactants and solvents are thoroughly dried before use. |
Problem 2: Catalyst Deactivation during Nitration of Dodecylbenzene
| Possible Cause | Troubleshooting Step |
| Deactivation by Water | Water is a byproduct of the nitration reaction and can deactivate solid acid catalysts by hydrating the active sites.[3][4] Solution: Use a hydrophobic catalyst support or a catalyst system that is more water-tolerant. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Leaching of Active Species | The active catalytic species may leach from the support into the reaction medium, leading to a loss of activity. Solution: Ensure the active species is strongly bound to the support. Pre-treatment of the support and optimization of the catalyst preparation method can improve stability. |
Quantitative Data
Table 1: Performance of Various Solid Acid Catalysts in the Alkylation of Benzene with 1-Dodecene
| Catalyst | Reaction Temperature (°C) | Benzene/1-Dodecene Molar Ratio | 1-Dodecene Conversion (%) | Dodecylbenzene Selectivity (%) | Reference |
| H-Y Zeolite | 180 | 10 | 95 | >98 | [5] |
| H-Beta Zeolite | 150 | 15 | 98 | >98 | [6] |
| Mordenite | 200 | 8 | 92 | 97 | [5] |
| Phosphotungstic Acid on Silica | 80 | 10 | 90 | ~100 | [7] |
| Fe³⁺-exchanged Bentonite | 90 | 10 | 98 | Not specified | [4] |
Table 2: Isomer Distribution in the Nitration of n-Dodecylbenzene
| Nitrating Agent | para-isomer (%) | ortho-isomer (%) | meta-isomer (%) | Reference |
| HNO₃-H₂SO₄ | 60 | Not specified | Not specified | [1] |
| HNO₃-H₃PO₄ | 60 | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene using H-Beta Zeolite
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at 550°C for 4 hours in a stream of dry air.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add benzene and the activated H-Beta zeolite catalyst. A typical benzene to 1-dodecene molar ratio is 15:1, and the catalyst loading is approximately 5% by weight of the reactants.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 150°C) with vigorous stirring.
-
Addition of Alkene: Slowly add 1-dodecene to the reaction mixture over a period of 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: Wash the filtrate with a 5% sodium bicarbonate solution and then with distilled water. Dry the organic layer over anhydrous magnesium sulfate and remove the excess benzene by distillation. The dodecylbenzene product can be further purified by vacuum distillation.
Protocol 2: Nitration of Dodecylbenzene using a Supported Solid Acid Catalyst
-
Catalyst Preparation: Prepare a supported solid acid catalyst, for example, 20% (w/w) tungstophosphoric acid on silica gel, by the wet impregnation method, followed by drying and calcination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add dodecylbenzene and the prepared catalyst.
-
Reaction: Cool the mixture in an ice bath to 0-5°C with stirring.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and the solvent (e.g., dichloromethane) dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to proceed at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and extract the product with dichloromethane.
-
Purification: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude nitro-dodecylbenzene. The isomers can be separated by column chromatography.
Visualizations
References
- 1. Orientation of Nitration on Dodecylbenzene [yyhx.ciac.jl.cn]
- 2. researchgate.net [researchgate.net]
- 3. WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] On the Regeneration of Coked H-ZSM-5 Catalysts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Purification of Benzene, 1-dodecyl-3-nitro-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Benzene, 1-dodecyl-3-nitro- from reaction byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 1-dodecyl-3-nitrobenzene, primarily focusing on column chromatography, a widely used technique for this purpose.
Issue 1: Poor Separation of Product from Byproducts on a Silica Gel Column
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution. |
| Action: Systematically vary the solvent system. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane in increments (e.g., 1%, 2%, 5%, 10%). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that gives good separation between the desired product and impurities.[1][2][3] | |
| Column Overloading | Too much crude product applied to the column can lead to broad, overlapping bands. |
| Action: As a general rule, the amount of adsorbent should be 20-50 times the weight of the crude sample.[4] For difficult separations, a higher ratio is recommended. | |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation. |
| Action: Pack the column using a slurry method. Mix the silica gel with the initial eluting solvent to form a slurry and pour it into the column. Allow it to settle while gently tapping the column to ensure a uniform bed.[4] | |
| Sample Application | Applying the sample in a large volume of solvent will result in a broad initial band. |
| Action: Dissolve the crude product in the minimum amount of the eluting solvent and apply it carefully to the top of the column.[4][5] |
Issue 2: The Desired Product is Contaminated with Isomers (e.g., 1-dodecyl-2-nitrobenzene, 1-dodecyl-4-nitrobenzene)
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Ortho, meta, and para isomers of dodecylnitrobenzene have very similar polarities, making their separation by standard chromatography challenging. |
| Action 1: High-Performance Liquid Chromatography (HPLC): Consider using a normal-phase HPLC with a silica or alumina column for better resolution. | |
| Action 2: Fractional Crystallization: The different isomers may have varying solubilities in certain solvents. Attempt to selectively crystallize the desired meta-isomer by carefully choosing a solvent and cooling rate. This may require some experimentation with different solvents.[6][7] | |
| Action 3: Chemical Separation: In some cases, it's possible to selectively react with the undesired isomers. For instance, hindered nitro groups may react differently than unhindered ones.[8] This is a more advanced technique and requires careful consideration of the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of 1-dodecyl-3-nitrobenzene via Friedel-Crafts alkylation of nitrobenzene?
A: The primary byproducts to expect are:
-
Isomers: The alkylation of nitrobenzene, which is a meta-directing deactivator, will predominantly yield the meta-substituted product (1-dodecyl-3-nitrobenzene). However, small amounts of the ortho (1-dodecyl-2-nitrobenzene) and para (1-dodecyl-4-nitrobenzene) isomers can also be formed.[9][10][11]
-
Polyalkylation Products: Since the alkyl group is an activating group, the product, 1-dodecyl-3-nitrobenzene, can undergo further alkylation to form di-dodecylnitrobenzene isomers.[12]
-
Unreacted Starting Materials: Unreacted nitrobenzene and dodecene may also be present in the crude reaction mixture.
-
Rearranged Alkyl Chains: Although less common with long, straight chains, carbocation rearrangements of the dodecyl group are a possibility during Friedel-Crafts alkylation.[12]
Q2: How can I effectively remove unreacted starting materials?
A: Unreacted nitrobenzene and dodecene can typically be removed by:
-
Distillation: If the boiling points are significantly different, vacuum distillation can be an effective initial purification step.
-
Column Chromatography: A well-optimized column chromatography procedure should be able to separate the product from the less polar dodecene and the more polar nitrobenzene.
Q3: What is a good starting point for a solvent system in column chromatography for this purification?
A: Given the non-polar nature of the dodecyl chain and the polar nitro group, a good starting point for a solvent system on a silica gel column would be a mixture of a non-polar solvent and a slightly more polar one. A common choice is a gradient of ethyl acetate in hexane.[3] Start with 100% hexane and gradually increase the percentage of ethyl acetate. For example:
-
Hexane (to elute non-polar impurities like residual dodecene)
-
1-2% Ethyl Acetate in Hexane (to elute the desired product and its isomers)
-
5-10% Ethyl Acetate in Hexane (to elute more polar byproducts)
It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][2]
Q4: Can I use crystallization as a primary purification method?
A: Crystallization can be a very effective purification technique, especially for removing isomers.[6][13] The success of crystallization depends on the differential solubility of the desired compound and its impurities in a particular solvent. You may need to screen various solvents (e.g., ethanol, methanol, hexane, or mixtures) to find conditions where the 1-dodecyl-3-nitrobenzene crystallizes out, leaving the byproducts in the solution.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate (silica gel).
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides good separation between the product spot and impurity spots. The ideal Rf value for the product is typically between 0.2 and 0.4.[5]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis.
-
Pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles. Gently tap the column to aid packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.[4][5]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the eluting solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes or flasks as the solvent flows through the column.
-
If a gradient elution is required, gradually increase the polarity of the solvent system as determined by the TLC analysis.[2]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 1-dodecyl-3-nitrobenzene.
-
Visualizations
Caption: General workflow for the purification of 1-dodecyl-3-nitrobenzene.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. quora.com [quora.com]
- 7. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 8. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
"Benzene, 1-dodecyl-3-nitro-" stability issues and degradation products
Technical Support Center: Benzene, 1-dodecyl-3-nitro-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like Benzene, 1-dodecyl-3-nitro-?
A1: Based on its structure, the primary stability concerns for Benzene, 1-dodecyl-3-nitro- would be related to:
-
Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to UV light.[1][2][3]
-
Thermal Decomposition: At elevated temperatures, the C-NO2 bond can cleave, and the alkyl chain can undergo oxidation.[4]
-
Oxidative Degradation: The long dodecyl chain, particularly at the benzylic position (the carbon atom attached to the benzene ring), is susceptible to oxidation.[5][6][7]
-
Reductive Degradation: The nitro group is prone to reduction, which can occur under anaerobic conditions or in the presence of reducing agents. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[8]
-
Microbial Degradation: While many nitroaromatic compounds are resistant to biodegradation, some microorganisms are capable of degrading them.[8][9][10][11] The long alkyl chain may also be a target for microbial action.[12][13]
Q2: What are the ideal storage conditions for Benzene, 1-dodecyl-3-nitro-?
A2: While specific guidelines are not available, general best practices for storing nitroaromatic and alkylbenzene compounds suggest the following:
-
Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.
-
Light: Protect from light by using an amber vial or storing in a dark location.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a tightly sealed, chemically resistant container.
Q3: Is Benzene, 1-dodecyl-3-nitro- expected to be stable in common HPLC solvents?
A3: The stability of nitroaromatic compounds in HPLC systems can vary. Some nitroaromatics have shown decomposition in certain solvent/eluent mixtures, particularly those containing acetonitrile/water.[14] It is advisable to perform a stability study of your compound in the chosen mobile phase. Prepare fresh solutions and run them at different time points to check for degradation.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when analyzing Benzene, 1-dodecyl-3-nitro-.
This could be due to degradation of your compound. Follow these steps to troubleshoot the issue:
-
Review Sample Preparation and Handling:
-
Was the sample exposed to light for an extended period?
-
Was the sample heated during preparation?
-
Are your solvents fresh and of high purity? Impurities in solvents can cause baseline noise and interfere with analysis.[15]
-
-
Assess Analytical Method Conditions:
-
Perform a Forced Degradation Study:
-
Subject your compound to controlled stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help confirm if the unexpected peaks are indeed degradants.
-
Issue: My experimental results are inconsistent, and I suspect my stock solution of Benzene, 1-dodecyl-3-nitro- is degrading over time.
-
Verify Storage Conditions: Ensure the stock solution is stored under the recommended conditions (cool, dark, tightly sealed).
-
Re-analyze the Stock Solution: Use a validated analytical method to re-analyze the stock solution and compare the results to the initial analysis. Look for a decrease in the main peak area and the appearance of new peaks.
-
Prepare Fresh Stock Solutions: If degradation is confirmed, prepare fresh stock solutions more frequently. For sensitive compounds, it may be necessary to prepare them daily.
Potential Degradation Products
The degradation of Benzene, 1-dodecyl-3-nitro- can be complex. The following table summarizes potential degradation products based on the known chemistry of related compounds.
| Degradation Pathway | Potential Degradation Products |
| Nitro Group Reduction | 1-dodecyl-3-nitrosobenzene, 1-dodecyl-3-(hydroxylamino)benzene, 3-dodecylaniline |
| Alkyl Chain Oxidation | 1-(3-nitrophenyl)dodecan-1-one, 1-(3-nitrophenyl)dodecan-1-ol, Benzoic acid derivatives (from further oxidation) |
| Aromatic Ring Oxidation | Hydroxylated derivatives (e.g., 2-dodecyl-4-nitrophenol) |
| Photodegradation | Nitrophenol and nitrocatechol derivatives[1] |
Experimental Protocols
Protocol 1: Assessing the Photostability of Benzene, 1-dodecyl-3-nitro-
-
Objective: To determine the susceptibility of the compound to degradation by light.
-
Methodology:
-
Prepare two identical solutions of Benzene, 1-dodecyl-3-nitro- in a suitable solvent (e.g., acetonitrile or methanol).
-
Wrap one vial completely in aluminum foil to serve as the dark control.
-
Place both vials in a photostability chamber with a controlled light source (e.g., a xenon lamp providing UV and visible light).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analyze the aliquots by a suitable analytical method, such as HPLC-UV or GC-MS.
-
Compare the chromatograms of the exposed sample to the dark control. A decrease in the parent compound peak area and the appearance of new peaks in the exposed sample indicate photodegradation.
-
Protocol 2: Identification of Degradation Products using LC-MS/MS
-
Objective: To identify the chemical structures of potential degradation products.
-
Methodology:
-
Generate degradation products using a forced degradation study (e.g., by exposing the compound to heat, acid, or base).
-
Separate the components of the stressed sample using a High-Performance Liquid Chromatography (HPLC) system.
-
Introduce the eluent from the HPLC into a tandem mass spectrometer (MS/MS).
-
Acquire the mass spectra of the parent compound and any new peaks that appear in the chromatogram.
-
Fragment the ions of the potential degradation products in the mass spectrometer to obtain fragmentation patterns.
-
Use the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern to elucidate the structure of the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of "Benzene, 1-dodecyl-3-nitro-"
Welcome to our dedicated technical support center for resolving common issues encountered during the HPLC analysis of "Benzene, 1-dodecyl-3-nitro-". This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal peak symmetry and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with a trailing edge that extends further than the leading edge.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1][3] Peak tailing can compromise the accuracy and reproducibility of your results by making it difficult to determine the precise end of the peak, which affects peak integration and quantification.[2][3]
Q2: Why am I observing peak tailing specifically with "Benzene, 1-dodecyl-3-nitro-"?
A2: "Benzene, 1-dodecyl-3-nitro-" is a highly hydrophobic molecule due to its long C12 alkyl chain. It also possesses a nitro group, which can engage in secondary polar interactions with the stationary phase. The primary cause of peak tailing is often the presence of more than one retention mechanism during the separation.[1] For this compound, tailing could be caused by interactions with residual silanol groups on the silica-based stationary phase, which are common in reversed-phase HPLC.[1]
Q3: Can the mobile phase composition contribute to peak tailing for this analyte?
A3: Yes, the mobile phase plays a critical role. An inappropriate mobile phase pH can lead to peak tailing, especially if the analyte can ionize.[3][4] Also, a mobile phase with insufficient buffer capacity may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing.[5]
Q4: Could my HPLC system be the cause of the peak tailing?
A4: Absolutely. "Extra-column effects," such as dead volume in tubing, fittings, or the detector flow cell, can cause peak tailing for all peaks in a chromatogram.[3][6] It is crucial to ensure that all connections are properly made and that the tubing length and diameter are minimized.[3][5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for "Benzene, 1-dodecyl-3-nitro-".
Problem: Asymmetrical peak shape with a pronounced tail.
Systematic Troubleshooting Steps:
-
Evaluate System Performance: Inject a neutral, non-polar compound (e.g., toluene) that is not expected to interact with residual silanols. If this peak also tails, the issue is likely related to the HPLC system (a "physical problem").[2] If the neutral compound gives a symmetrical peak, the problem is likely a "chemical" issue related to secondary interactions between your analyte and the stationary phase.[2]
-
Address Chemical Causes: If the issue is determined to be chemical, focus on the interactions between "Benzene, 1-dodecyl-3-nitro-" and the stationary phase.
-
Mobile Phase pH Optimization: The nitro group on the benzene ring is electron-withdrawing, which can make the aromatic protons slightly acidic. Operating at a lower pH (e.g., around 2.5-3.0) can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.[4][7][8]
-
Buffer Concentration: Ensure your mobile phase has an adequate buffer concentration (typically 10-25 mM for LC-UV) to maintain a consistent pH.[7]
-
Use of Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase. TEA can interact with the active silanol sites, masking them from your analyte.[8]
-
Column Choice: Employ a modern, high-purity silica column that is end-capped. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active.[4] Type B silica columns, which have lower metal content and fewer free silanols, are also a good option.[1]
-
-
Address Physical Causes: If the neutral compound also tails, inspect your HPLC system for sources of dead volume.
-
Tubing and Connections: Ensure all tubing is cut cleanly and sits perfectly in the fittings. Use tubing with the smallest possible inner diameter and length.[3][5]
-
Column Void: A void at the head of the column can cause peak tailing.[9] This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).[4]
-
Detector Flow Cell: A large volume detector cell can contribute to band broadening and tailing.
-
Quantitative Summary of Troubleshooting Strategies
| Potential Cause | Troubleshooting Strategy | Experimental Protocol | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH | Prepare mobile phases with pH 3.0, 4.0, and 7.0 using a phosphate or acetate buffer. | Improved peak symmetry (Tailing Factor closer to 1.0) at lower pH. |
| Insufficient Buffering | Increase buffer concentration | Prepare mobile phases with 10 mM, 25 mM, and 50 mM buffer at the optimal pH. | Sharper peaks and more stable retention times. |
| Active Silanol Sites | Use a mobile phase additive | Add 5-20 mM triethylamine (TEA) to the mobile phase. | Significant reduction in peak tailing. |
| Column Bed Deformation/Void | Check for column void | Reverse and flush the column (if permissible). If the problem persists, replace the column. | Symmetrical peak shape if a void was the issue. |
| Extra-Column Dead Volume | Minimize system volume | Shorten tubing lengths and use smaller ID tubing. Check all fittings. | Improved peak shape for all analytes. |
| Column Overload | Reduce sample concentration | Prepare and inject a serial dilution of the sample (e.g., 100%, 50%, 10%). | Improved peak shape at lower concentrations. |
Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Study
-
Objective: To determine the effect of mobile phase pH on the peak shape of "Benzene, 1-dodecyl-3-nitro-".
-
Materials:
-
HPLC grade water, acetonitrile, and methanol.
-
Phosphoric acid, sodium phosphate monobasic, and sodium phosphate dibasic (or other suitable buffer reagents).
-
"Benzene, 1-dodecyl-3-nitro-" standard.
-
C18 reversed-phase HPLC column.
-
-
Procedure:
-
Prepare three mobile phase aqueous components with 20 mM phosphate buffer at pH 3.0, 4.0, and 7.0.
-
Prepare the organic mobile phase (e.g., acetonitrile or methanol).
-
Set up an isocratic elution (e.g., 80:20 organic:aqueous).
-
Prepare a standard solution of "Benzene, 1-dodecyl-3-nitro-" in the initial mobile phase.
-
Equilibrate the column with the pH 7.0 mobile phase for at least 10 column volumes.
-
Inject the standard and record the chromatogram. Calculate the USP tailing factor.
-
Repeat the equilibration and injection with the pH 4.0 and pH 3.0 mobile phases.
-
Compare the peak shapes obtained at each pH.
-
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting peak tailing in the HPLC analysis of "Benzene, 1-dodecyl-3-nitro-".
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing isomer formation in the synthesis of "Benzene, 1-dodecyl-3-nitro-"
Technical Support Center: Synthesis of Benzene, 1-dodecyl-3-nitro-
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of "Benzene, 1-dodecyl-3-nitro-". The primary focus is on minimizing the formation of unwanted isomers by selecting the appropriate synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize 1-dodecyl-3-nitrobenzene by directly nitrating dodecylbenzene?
A1: While technically possible, direct nitration of dodecylbenzene is not a recommended method for selectively obtaining the meta-isomer (1-dodecyl-3-nitrobenzene). The dodecyl group is an ortho-, para- directing group in electrophilic aromatic substitution. Consequently, nitration will predominantly yield 1-dodecyl-2-nitrobenzene and 1-dodecyl-4-nitrobenzene, with the desired meta-isomer being a minor component of the product mixture.
Q2: Why is Friedel-Crafts alkylation of nitrobenzene not a viable route to 1-dodecyl-3-nitrobenzene?
A2: Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful on strongly deactivated aromatic rings. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring to such an extent that it will not undergo Friedel-Crafts alkylation under standard conditions. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness.
Q3: What is the most practical synthetic route to obtain a product mixture containing 1-dodecyl-3-nitrobenzene?
A3: The most reliable method involves a three-step sequence that circumvents the issues of directing groups and ring deactivation:
-
Friedel-Crafts Acylation: Benzene is first acylated with dodecanoyl chloride to produce dodecanophenone. This reaction is highly efficient and avoids the carbocation rearrangements and polyalkylation associated with Friedel-Crafts alkylation.
-
Ketone Reduction: The carbonyl group of dodecanophenone is then reduced to a methylene group (CH₂) to form dodecylbenzene.
-
Nitration: Finally, dodecylbenzene is nitrated to yield a mixture of nitrododecylbenzene isomers, from which the meta-isomer can be isolated.
Q4: What is the expected isomer distribution from the nitration of dodecylbenzene?
A4: The nitration of dodecylbenzene will yield a mixture of ortho-, meta-, and para-isomers. The distribution is heavily skewed towards the ortho- and para-products. While the exact ratio can vary with reaction conditions, the meta-isomer is consistently the minor product.
Recommended Synthetic Workflow
The following diagram illustrates the recommended three-step synthesis for producing a mixture of nitrododecylbenzene isomers.
Caption: Recommended three-step synthesis of nitrododecylbenzene isomers.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene to Dodecanophenone
Materials:
-
Benzene
-
Dodecanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), cold, dilute
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add benzene to the cooled suspension with stirring.
-
Slowly add dodecanoyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude dodecanophenone.
-
The product can be further purified by vacuum distillation or recrystallization.
Step 2: Reduction of Dodecanophenone to Dodecylbenzene
Two common methods are presented. The choice depends on the presence of other functional groups in the molecule that might be sensitive to strong acid (Clemmensen) or strong base (Wolff-Kishner).
| Method | Clemmensen Reduction | Wolff-Kishner Reduction (Huang-Minlon Modification) |
| Reagents | Amalgamated Zinc (Zn(Hg)), Concentrated HCl, Toluene | Hydrazine hydrate (85%), Potassium hydroxide (KOH), Diethylene glycol |
| Conditions | Strongly acidic | Strongly basic, high temperature (up to 200°C) |
| Advantages | Effective for aryl-alkyl ketones. | Good for acid-sensitive substrates. High yields. |
| Disadvantages | Not suitable for acid-sensitive substrates. | Not suitable for base-sensitive substrates or thermally unstable compounds. |
Protocol for Clemmensen Reduction:
-
Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercury(II) chloride for 5-10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, toluene, and dodecanophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water, then with sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield dodecylbenzene.
Protocol for Wolff-Kishner Reduction (Huang-Minlon Modification): [1][2][3][4][5]
-
Place dodecanophenone, diethylene glycol, hydrazine hydrate (85%), and potassium hydroxide pellets in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200°C.[2]
-
Return the apparatus to a reflux setup and continue to heat at this temperature for another 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture, dilute with water, and extract with a suitable solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to obtain dodecylbenzene.
Step 3: Nitration of Dodecylbenzene
Materials:
-
Dodecylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (optional, as solvent)
-
Ice-water bath
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with stirring, keeping the temperature below 10 °C. This creates the nitrating mixture.
-
In a separate flask, dissolve dodecylbenzene in a minimal amount of dichloromethane or use it neat.
-
Slowly add the cold nitrating mixture dropwise to the dodecylbenzene solution with vigorous stirring, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to proceed at room temperature for an additional 1-2 hours. Monitor the reaction by TLC or GC.
-
Carefully pour the reaction mixture onto a large volume of crushed ice and water.
-
Separate the organic layer. If a solvent was used, extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash them cautiously with cold water, then with a dilute sodium bicarbonate solution until neutral, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude mixture of nitrododecylbenzene isomers.
Data Presentation
Isomer Distribution in the Nitration of Dodecylbenzene
The nitration of dodecylbenzene is an ortho-, para-directing reaction. The following table summarizes the approximate isomer distribution.
| Substrate | Nitrating Agent | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) |
| n-Dodecylbenzene | HNO₃ / H₂SO₄ | ~35-40 | ~1-5 | ~60 |
| Industrial Dodecylbenzene | Mixed Acid | ~15-20 | ~1-5 | ~80 |
Note: These values are approximate and can vary based on reaction conditions such as temperature, reaction time, and the specific composition of the nitrating agent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 1-dodecyl-3-nitrobenzene.
Caption: Troubleshooting flowchart for the synthesis of 1-dodecyl-3-nitrobenzene.
Detailed Troubleshooting Points
1. Low Yield in Friedel-Crafts Acylation
-
Cause: Inactive catalyst.
-
Solution: Aluminum chloride is highly hygroscopic and loses activity upon exposure to moisture. Use fresh, anhydrous AlCl₃ from a sealed container.
-
-
Cause: Presence of water in the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.
-
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction by TLC to ensure it has gone to completion. While the initial addition is done at low temperature, the reaction often needs to be stirred at room temperature to proceed fully.
-
2. Incomplete Reduction of Dodecanophenone
-
Cause (Clemmensen): Inactive zinc.
-
Solution: The zinc must be properly amalgamated to be effective. Ensure the surface is shiny and activated before adding the ketone.
-
-
Cause (Wolff-Kishner): Water present during the high-temperature step.
-
Solution: It is critical to distill off the water formed during the initial hydrazone formation. The temperature of the reaction mixture should reach ~200°C for the elimination of nitrogen to proceed efficiently.[2]
-
-
Cause: Steric hindrance.
-
Solution: For sterically hindered ketones, the Wolff-Kishner reduction may require more forcing conditions (e.g., the Barton modification, using sodium in diethylene glycol at higher temperatures).[1]
-
3. Low Yield of the Desired meta-Isomer
-
Cause: The dodecyl group is an ortho-, para-director.
-
Solution: This is an inherent characteristic of the reaction. The primary goal of the synthesis is to produce a mixture from which the meta-isomer can be isolated. It is not feasible to force the nitration to favor the meta position.
-
4. Difficulty in Separating the Isomers
-
Cause: Similar physical properties of the isomers.
-
Solution 1 (Chromatography):
-
Preparative HPLC: This is often the most effective method for separating isomers with very similar properties. A normal-phase silica column or a column with a phenyl stationary phase (which can exploit differences in π-π interactions with the nitroaromatic ring) may provide good resolution.
-
Flash Column Chromatography: While more challenging, careful optimization of the solvent system (e.g., a shallow gradient of hexane and ethyl acetate or dichloromethane) on a high-quality silica gel may allow for separation.
-
-
Solution 2 (Selective Chemical Reduction):
-
The ortho- and para-nitro groups are generally more sterically accessible and electronically activated for reduction than the meta-nitro group. It may be possible to find conditions (e.g., using specific reducing agents like Na₂S or SnCl₂) to selectively reduce the ortho and para isomers to their corresponding anilines.
-
Once converted to anilines, these more basic compounds can be easily separated from the unreacted meta-nitro isomer by acid-base extraction. The anilines will be protonated and move to the aqueous acidic layer, leaving the 1-dodecyl-3-nitrobenzene in the organic layer.
-
-
References
Technical Support Center: Synthesis of Benzene, 1-dodecyl-3-nitro-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzene, 1-dodecyl-3-nitro-.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Benzene, 1-dodecyl-3-nitro-?
A1: There are two main synthetic pathways for the preparation of Benzene, 1-dodecyl-3-nitro-:
-
Route A: Nitration of Dodecylbenzene. This involves the electrophilic substitution of a nitro group onto the aromatic ring of dodecylbenzene.
-
Route B: Friedel-Crafts Alkylation of Nitrobenzene. This route introduces the dodecyl chain to the nitrobenzene molecule via an electrophilic substitution reaction.
Q2: Which synthesis route is generally preferred and why?
A2: The preferred route often depends on the specific requirements of the synthesis, such as desired isomer purity and scale.
-
Nitration of Dodecylbenzene (Route A) is often favored due to the activating nature of the alkyl group, which facilitates the nitration reaction. However, this route typically yields a mixture of ortho, meta, and para isomers, necessitating a purification step. The dodecyl group primarily directs the nitro group to the ortho and para positions.
-
Friedel-Crafts Alkylation of Nitrobenzene (Route B) is challenged by the deactivating nature of the nitro group, which makes the benzene ring less susceptible to electrophilic attack. This generally requires harsher reaction conditions. A significant advantage is the potential for higher regioselectivity towards the meta isomer, as the nitro group is a meta-director.
Q3: What are the expected isomers in the nitration of dodecylbenzene, and in what approximate ratios?
A3: The nitration of n-dodecylbenzene with a mixed acid reagent (HNO₃/H₂SO₄) typically yields a mixture of mononitrated products. The para-isomer is generally the major product, with studies showing it can constitute around 60-80% of the mixture, with the remainder being the ortho-isomer. The formation of the meta-isomer is significantly less favored.[1]
Q4: What are the main safety concerns when scaling up the synthesis of Benzene, 1-dodecyl-3-nitro-?
A4: The primary safety concerns during scale-up are associated with the nitration step, which is highly exothermic.[2][3][4] Key considerations include:
-
Thermal Runaway: Inadequate temperature control can lead to a rapid, uncontrolled increase in reaction temperature, potentially causing violent decomposition of the reaction mixture.
-
Handling of Strong Acids: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling procedures to prevent severe chemical burns.
-
Formation of Byproducts: Under certain conditions, nitration reactions can produce hazardous byproducts, including nitrogen oxides (NOx) which are toxic gases.[5]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Alkylation of Nitrobenzene (Route B)
| Possible Cause | Troubleshooting Step |
| Deactivation by the Nitro Group: The nitro group strongly deactivates the benzene ring towards electrophilic attack. | - Increase the reaction temperature and/or reaction time. - Use a more potent Lewis acid catalyst (e.g., AlCl₃). - Consider using a more reactive alkylating agent. |
| Insufficient Catalyst Activity: The Lewis acid catalyst may be hydrolyzed or otherwise deactivated. | - Ensure anhydrous conditions are maintained throughout the reaction. - Use freshly opened or purified catalyst. |
| Carbocation Rearrangement of the Alkylating Agent: If using a primary alkyl halide, rearrangement to a more stable secondary carbocation can occur, leading to branched byproducts. | - Use a pre-formed secondary or tertiary alkylating agent if possible. - Consider using a milder Lewis acid to minimize rearrangement. |
Issue 2: Poor Isomer Selectivity in the Nitration of Dodecylbenzene (Route A)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High: Higher temperatures can lead to the formation of more of the thermodynamically favored, but potentially undesired, isomers. | - Maintain a consistently low reaction temperature, typically between 0-10°C, using an efficient cooling system. |
| Inappropriate Nitrating Agent: The choice of nitrating agent can influence isomer distribution. | - Experiment with different nitrating systems. For example, using nitric acid in acetic anhydride may offer different selectivity compared to the standard mixed acid. |
| Steric Hindrance: The bulky dodecyl group can influence the accessibility of the ortho position. | - While difficult to alter, understanding the steric effects can help in predicting the isomer distribution and planning the purification strategy. |
Issue 3: Difficulty in Separating Isomers
| Possible Cause | Troubleshooting Step |
| Similar Physical Properties: The ortho, meta, and para isomers of nitrododecylbenzene have very similar boiling points, making separation by simple distillation challenging. | - Fractional Crystallization: Exploit differences in the melting points and solubilities of the isomers. Cooling a solution of the isomer mixture may allow for the selective crystallization of one isomer. - Chromatography: Utilize column chromatography with an appropriate stationary and mobile phase to separate the isomers based on their different polarities. |
| Formation of Eutectic Mixtures: The isomers may form a eutectic mixture, which is a mixture that has a lower melting point than any of the individual components, making separation by crystallization difficult. | - Experiment with different solvents for crystallization to disrupt the formation of the eutectic. - Employ preparative high-performance liquid chromatography (HPLC) for high-purity separation, although this may be less practical for large-scale production. |
Issue 4: Runaway Reaction During Nitration Scale-up
| Possible Cause | Troubleshooting Step |
| Inadequate Heat Removal: The rate of heat generation from the exothermic nitration exceeds the capacity of the cooling system. | - Increase Heat Transfer Surface Area: Use a reactor with a higher surface-area-to-volume ratio. - Improve Agitation: Ensure efficient mixing to prevent localized hot spots. - Control Addition Rate: Add the nitrating agent slowly and monitor the internal temperature closely. - Use a Co-solvent: A co-solvent can act as a heat sink, helping to moderate the temperature. |
| Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to a more vigorous and difficult-to-control reaction. | - Carefully control the stoichiometry of the reactants. |
| Contamination: Contamination of the reaction mixture with materials that can catalyze decomposition can lead to a runaway reaction. | - Ensure the reactor and all reagents are clean and free from contaminants. |
Experimental Protocols
Protocol 1: Nitration of Dodecylbenzene (Route A)
This protocol is based on a procedure described in a Korean patent.[6]
Materials:
-
Dodecylbenzene (25.0 g)
-
70% Nitric Acid (15.0 g)
-
95% Sulfuric Acid (27.0 g)
Procedure:
-
To a 200 ml three-necked flask equipped with a condenser and a stirrer, add 25.0 g of dodecylbenzene.
-
Prepare a mixed acid solution by carefully adding 27.0 g of 95% sulfuric acid to 15.0 g of 70% nitric acid, while cooling in an ice bath.
-
Slowly add the mixed acid to the dodecylbenzene over a period of 1 hour, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower acid layer.
-
Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution, and a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography to separate the isomers.
Protocol 2: Friedel-Crafts Alkylation of Nitrobenzene (Route B) - General Procedure
Materials:
-
Nitrobenzene
-
1-Dodecene or Dodecyl Bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and slowly add nitrobenzene.
-
Add 1-dodecene or dodecyl bromide dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Isomer Distribution in the Nitration of n-Dodecylbenzene
| Isomer | Percentage (Gas Chromatography) [1] | Percentage (NMR) [1] |
| p-isomer | 60% | 80% |
| o-isomer | 40% | 20% |
| m-isomer | Not reported | Not reported |
*The difference in reported isomer ratios may be due to different reaction conditions or analytical methods.
Visualizations
Caption: Synthetic pathways to 1-dodecyl-3-nitrobenzene.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Orientation of Nitration on Dodecylbenzene [yyhx.ciac.jl.cn]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Nitration and flow chemistry [ewadirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Notes on Environmental Concerns of Nitration [unacademy.com]
- 6. KR20140142068A - Process for preparation of alkylaniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Benzene, 1-dodecyl-3-nitro- by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of Benzene, 1-dodecyl-3-nitro-. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.
Introduction
Benzene, 1-dodecyl-3-nitro- is a substituted aromatic compound with potential applications in chemical synthesis and materials science. As with any specialty chemical, particularly those intended for use in sensitive applications such as drug development, rigorous purity assessment is critical. The presence of impurities, even at trace levels, can significantly impact reaction yields, product stability, and biological activity.
This guide focuses on the validation of Benzene, 1-dodecyl-3-nitro- purity, with a primary emphasis on the widely used GC-MS technique. For a comprehensive evaluation, we also present and compare it with HPLC and qNMR, two powerful orthogonal techniques. The selection of an analytical method depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities.
Analytical Methodologies
A robust purity assessment relies on well-defined analytical protocols. This section details the experimental procedures for GC-MS, HPLC, and qNMR analysis of Benzene, 1-dodecyl-3-nitro-.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for separating and identifying volatile and semi-volatile compounds.[1][2]
Experimental Protocol:
-
Instrumentation: A standard GC system equipped with a capillary column and coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation: Accurately weigh approximately 10 mg of the Benzene, 1-dodecyl-3-nitro- sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Split mode, 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500.
-
-
Quantification: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common approach.[5][6][7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Benzene, 1-dodecyl-3-nitro- in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Quantification: Purity is determined using an external standard calibration curve. The concentration of the analyte is calculated based on its peak area relative to the calibration curve, and the purity is expressed as a percentage of the expected concentration.
Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[8][9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling highly accurate purity assessments.[8][12]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 10 mg of the Benzene, 1-dodecyl-3-nitro- sample and a known mass (e.g., 5 mg) of a high-purity internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * 100 Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
Results and Performance Comparison
The choice of analytical technique is often guided by its performance characteristics. The following table summarizes the expected performance of GC-MS, HPLC, and qNMR for the purity validation of Benzene, 1-dodecyl-3-nitro-.
| Parameter | GC-MS | HPLC-UV | Quantitative ¹H NMR (qNMR) |
| Purity Determination | Area Percent | External Standard | Absolute (with Internal Standard) |
| Typical Purity Result | > 99.0% | > 99.0% | 99.2 ± 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Analysis Time per Sample | ~20-30 minutes | ~15-25 minutes | ~10-15 minutes |
| Strengths | High sensitivity, excellent for volatile impurities, structural information from MS. | Broad applicability, good for non-volatile or thermally sensitive impurities. | Absolute quantification without a specific reference standard, non-destructive.[10] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Area percent can be inaccurate for impurities with different response factors. | Requires a chromophore for UV detection. Impurities without a chromophore may not be detected. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Data Interpretation and Visualization
A clear understanding of the experimental workflow is essential for proper method execution and data interpretation.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 3. separationmethods.com [separationmethods.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Benzene, 1-dodecyl-3-nitro- and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activity, and synthesis of Benzene, 1-dodecyl-3-nitro-, benchmarked against other key nitroaromatic compounds. This report provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform future research and development.
Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are of significant interest in various fields, including pharmaceuticals, agrochemicals, and material science. Their diverse biological activities and chemical properties make them a subject of continuous investigation. This guide focuses on "Benzene, 1-dodecyl-3-nitro-," a lesser-studied nitroaromatic compound, and compares its characteristics with more well-known nitroaromatics to highlight its potential applications and areas for further research.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental to its behavior and interaction with biological systems. "Benzene, 1-dodecyl-3-nitro-" possesses a unique structure with a long hydrophobic dodecyl chain and a polar nitro group on the benzene ring. This amphiphilic nature suggests potential applications in areas requiring surface activity or membrane interaction.
A comparison of the key physicochemical properties of "Benzene, 1-dodecyl-3-nitro-" with other representative nitroaromatic compounds is presented in Table 1. The presence of the long alkyl chain in "Benzene, 1-dodecyl-3-nitro-" significantly increases its molecular weight and predicted octanol-water partition coefficient (LogP), indicating high lipophilicity compared to simpler nitroaromatics like nitrobenzene and dinitrotoluene.
Table 1: Comparison of Physicochemical Properties of Selected Nitroaromatic Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Predicted LogP |
| Benzene, 1-dodecyl-3-nitro- | C₁₈H₂₉NO₂ | 291.43 | Estimated 350–370 (decomposes)[1] | Insoluble[1] | ~6.2[1] |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 | Slightly soluble | 1.85 |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 300 (decomposes) | Insoluble | 1.98 |
| Nitroglycerin | C₃H₅N₃O₉ | 227.09 | 50 (explodes) | Slightly soluble | 1.17 |
Note: Some values are estimated or predicted due to the limited experimental data for "Benzene, 1-dodecyl-3-nitro-".
Synthesis of Benzene, 1-dodecyl-3-nitro- and Related Compounds
The primary synthetic route to "Benzene, 1-dodecyl-3-nitro-" is through the Friedel-Crafts alkylation of nitrobenzene.[1] This electrophilic aromatic substitution reaction introduces the dodecyl group onto the nitrobenzene ring, predominantly at the meta position due to the directing effect of the nitro group.
The general workflow for this synthesis is depicted below:
Caption: Synthesis of Benzene, 1-dodecyl-3-nitro-.
Other nitroaromatic compounds are synthesized through various nitration methods, often employing a mixture of nitric acid and sulfuric acid. The specific conditions and starting materials determine the final product.
Biological Activity and Toxicity: A Critical Comparison
The biological activity of nitroaromatic compounds is a double-edged sword, encompassing therapeutic effects and significant toxicity. The nitro group can be enzymatically reduced in biological systems to form reactive intermediates that can lead to cellular damage or, in some cases, targeted cell death, a property exploited in certain anticancer and antimicrobial drugs.
Quantitative Toxicity Data
Table 2 presents LD50 (median lethal dose) values for some common nitroaromatic compounds, illustrating the range of toxicities within this class. It is important to note that the long alkyl chain in "Benzene, 1-dodecyl-3-nitro-" is likely to influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its overall toxicity profile. Studies on other long-chain alkylated compounds suggest that cytotoxicity can be modulated by the length of the alkyl chain.
Table 2: Acute Oral Toxicity (LD50) of Selected Nitroaromatic Compounds in Rats
| Compound | LD50 (mg/kg) | Reference |
| Nitrobenzene | 640 | U.S. EPA |
| 2,4-Dinitrotoluene | 268 | U.S. EPA |
| 1,3-Dinitrobenzene | 83 | U.S. EPA |
| 2,4,6-Trinitrotoluene (TNT) | 795 | U.S. EPA |
Note: Data for "Benzene, 1-dodecyl-3-nitro-" is not available.
Experimental Protocols for Assessing Cytotoxicity
To determine the biological activity and potential therapeutic efficacy of "Benzene, 1-dodecyl-3-nitro-," in vitro cytotoxicity assays are essential. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., "Benzene, 1-dodecyl-3-nitro-" and other nitroaromatics) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram illustrates the workflow of a typical cytotoxicity assay:
Caption: General workflow for an in vitro cytotoxicity assay.
Potential Signaling Pathways and Mechanism of Action
The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group to form reactive nitrogen species, which can induce oxidative stress and damage cellular macromolecules like DNA. This is a key mechanism for the antimicrobial and anticancer effects of some nitroaromatics.
For instance, the therapeutic effect of nitroglycerin is mediated by its conversion to nitric oxide (NO), a potent vasodilator. This process involves the activation of guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.
Caption: Simplified signaling pathway of nitroglycerin.
The specific signaling pathways affected by "Benzene, 1-dodecyl-3-nitro-" have not yet been elucidated. However, its high lipophilicity suggests it may readily cross cell membranes and potentially interact with intracellular targets. Further research is needed to determine if its mechanism of action involves nitroreduction and oxidative stress, or if the long alkyl chain confers novel biological activities, such as disruption of membrane integrity or interaction with hydrophobic binding pockets of proteins.
Conclusion and Future Directions
"Benzene, 1-dodecyl-3-nitro-" presents an interesting profile for further investigation due to its unique amphiphilic structure. While direct experimental data on its biological performance is currently lacking, this guide provides a comparative framework based on the known properties of other nitroaromatic compounds.
Future research should focus on:
-
Quantitative Biological Evaluation: Performing in vitro cytotoxicity assays on a panel of cancer and normal cell lines to determine the IC50 values of "Benzene, 1-dodecyl-3-nitro-" and compare them with other nitroaromatics.
-
Mechanism of Action Studies: Investigating the cellular mechanisms by which "Benzene, 1-dodecyl-3-nitro-" exerts its effects, including studies on nitroreductase activity, reactive oxygen species generation, and potential interactions with specific cellular pathways.
-
In Vivo Toxicity and Efficacy Studies: If promising in vitro activity is observed, further evaluation in animal models will be necessary to assess its therapeutic potential and safety profile.
By systematically exploring these areas, the scientific community can unlock the potential of "Benzene, 1-dodecyl-3-nitro-" and other novel nitroaromatic compounds for applications in drug development and beyond.
References
A Comparative Guide to Liquid Crystal Precursors: "Benzene, 1-dodecyl-3-nitro-" vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Benzene, 1-dodecyl-3-nitro-" against well-established precursors for calamitic (rod-shaped) liquid crystals, namely 4'-pentyl-4-cyanobiphenyl (5CB) and p-alkoxybenzoic acids. The comparison is based on molecular structure, known experimental data on mesomorphic properties, and the underlying principles of liquid crystal design.
Executive Summary
"Benzene, 1-dodecyl-3-nitro-" is a molecule comprised of a benzene core with a long alkyl chain (dodecyl) and a polar nitro group. While possessing some of the rudimentary features of a liquid crystal precursor—a rigid core and a flexible tail—its molecular geometry is not ideally suited for the formation of liquid crystalline phases. Extensive literature searches did not yield any experimental evidence of mesomorphic behavior for this specific compound. In contrast, established precursors like 4'-pentyl-4-cyanobiphenyl (5CB) and p-alkoxybenzoic acids are well-documented to form nematic and smectic liquid crystal phases, respectively, due to their more linear shape and the nature of their polar groups which promote anisotropic intermolecular interactions. This guide will delve into the structural and performance differences that underpin the success of these established precursors and the likely non-mesogenic nature of "Benzene, 1-dodecyl-3-nitro-".
Molecular Structure and its Impact on Liquid Crystallinity
The formation of a liquid crystal phase is highly dependent on the molecular shape and the presence of features that encourage anisotropic intermolecular interactions. For calamitic liquid crystals, a rod-like shape is paramount.
-
"Benzene, 1-dodecyl-3-nitro-" : The 1,3-substitution pattern on the benzene ring results in a bent molecular shape. This deviation from linearity is a significant impediment to the parallel alignment required for nematic and smectic phases. The nitro group, while polar, is also bulky, which can further disrupt packing.[1][2]
-
4'-Pentyl-4-cyanobiphenyl (5CB) : This molecule has a highly linear structure due to the 4,4'-disubstituted biphenyl core. The cyano group is strongly polar and located along the principal molecular axis, which enhances the dipole moment and promotes the orientational order necessary for the nematic phase.[3][4][5]
-
p-Alkoxybenzoic Acids : These molecules also possess a linear shape. A key feature is their ability to form hydrogen-bonded dimers, which effectively elongates the molecular unit and significantly enhances the aspect ratio, favoring the formation of smectic and nematic phases at elevated temperatures.[6][7][8]
Comparative Performance Data
The following table summarizes the known mesomorphic properties of the compared precursors. It is important to note that no experimental data for the liquid crystalline properties of "Benzene, 1-dodecyl-3-nitro-" could be found in the reviewed literature, and the entries for this compound are based on theoretical considerations.
| Property | Benzene, 1-dodecyl-3-nitro- | 4'-Pentyl-4-cyanobiphenyl (5CB) | 4-Heptyloxybenzoic Acid (a representative p-alkoxybenzoic acid) |
| Molecular Structure | Bent (1,3-substitution) | Linear (4,4'-substitution) | Linear (para-substitution), forms dimers |
| Mesophase(s) Observed | None reported (unlikely to be mesogenic) | Nematic | Nematic, Smectic C |
| Crystal to Mesophase Transition (°C) | N/A | 22.5[3] | 92 |
| Mesophase to Isotropic Transition (°C) | N/A | 35.0[3] | 146 |
| Mesophase Range (°C) | N/A | 12.5 | 54 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the established liquid crystal precursors are provided below. These protocols are representative of the methods used to evaluate the potential of any new compound as a liquid crystal precursor.
Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)
The synthesis of 5CB is a multi-step process that typically starts from biphenyl. A common route is as follows:
-
Friedel-Crafts Acylation of Biphenyl : Biphenyl is acylated with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the pentanoyl group at the 4-position.
-
Clemmensen or Wolff-Kishner Reduction : The ketone is reduced to an alkyl group (the pentyl chain).
-
Bromination : The resulting 4-pentylbiphenyl is brominated at the 4'-position.
-
Cyanation : The bromo group is replaced with a cyano group using a cyanide salt (e.g., CuCN).[4]
Synthesis of p-Alkoxybenzoic Acids
A typical synthesis of a p-alkoxybenzoic acid involves the Williamson ether synthesis:
-
Reaction of p-Hydroxybenzoic Acid with an Alkyl Halide : The sodium or potassium salt of p-hydroxybenzoic acid is reacted with an alkyl halide (e.g., 1-bromoheptane for 4-heptyloxybenzoic acid) in a suitable solvent (e.g., ethanol) to form the ether linkage.[9][10] The reaction mixture is typically refluxed for several hours.[9]
-
Acidification and Recrystallization : The product is precipitated by acidifying the reaction mixture and then purified by recrystallization.[9]
Characterization of Mesophases
The following techniques are standard for the characterization of liquid crystalline materials:
-
Polarized Optical Microscopy (POM) : This is the primary method for identifying liquid crystal phases.[11] The material is heated and cooled on a hot stage under a polarizing microscope. Different liquid crystal phases exhibit characteristic textures. For example, the nematic phase often shows a Schlieren texture.
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the transition temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[6][11] These transitions appear as peaks in the DSC thermogram.
-
X-ray Diffraction (XRD) : XRD provides information about the molecular arrangement and ordering within the different phases.
Visualizations
Logical Relationship for Mesophase Formation
Caption: Favorable vs. Unfavorable properties for liquid crystal formation.
Experimental Workflow for Liquid Crystal Characterization
Caption: Standard workflow for the characterization of liquid crystals.
Conclusion
Based on the principles of liquid crystal design and the available experimental data for analogous compounds, "Benzene, 1-dodecyl-3-nitro-" is not a promising precursor for calamitic liquid crystals. Its inherent bent shape due to the 1,3-substitution pattern on the benzene ring is a major structural feature that disfavors the formation of mesophases. In contrast, the linear geometry of established precursors like 4'-pentyl-4-cyanobiphenyl and p-alkoxybenzoic acids, coupled with appropriate polar groups, facilitates the necessary anisotropic intermolecular interactions for liquid crystal formation. Researchers seeking to design novel liquid crystals should prioritize molecular linearity and the strategic placement of polar groups to enhance the aspect ratio and dipole moment along the long molecular axis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]
- 11. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Benzene, 1-dodecyl-3-nitro- Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of "Benzene, 1-dodecyl-3-nitro-". Understanding the distinct spectroscopic characteristics of these isomers is crucial for their unambiguous identification, purification, and utilization in various research and development applications, including drug discovery where precise molecular orientation is critical. The data presented herein is a predictive analysis based on established principles of spectroscopy and the known effects of alkyl and nitro substituents on the benzene ring.
Introduction
The position of the nitro group relative to the dodecyl chain in 1-dodecyl-3-nitrobenzene isomers significantly influences their electronic environment and, consequently, their interaction with electromagnetic radiation. This results in unique spectroscopic signatures for the ortho (1-dodecyl-2-nitrobenzene), meta (1-dodecyl-3-nitrobenzene), and para (1-dodecyl-4-nitrobenzene) isomers, which can be effectively distinguished using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic features for the ortho, meta, and para isomers of 1-dodecyl-3-nitrobenzene. These predictions are derived from the known spectral data of nitrobenzene and the application of substituent chemical shift (SCS) effects for an alkyl group.
¹H NMR Spectroscopy Data
The ¹H NMR spectra of the aromatic region are expected to be the most informative for distinguishing between the isomers. The electron-withdrawing nitro group strongly deshields ortho and para protons, while the electron-donating dodecyl group shields them.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Protons of 1-dodecyl-3-nitrobenzene Isomers.
| Proton Position | Ortho Isomer (1-dodecyl-2-nitrobenzene) | Meta Isomer (1-dodecyl-3-nitrobenzene) | Para Isomer (1-dodecyl-4-nitrobenzene) |
| H-3 | ~7.9 (d) | ~8.0 (s) | - |
| H-4 | ~7.5 (t) | ~7.6 (d) | ~8.1 (d) |
| H-5 | ~7.6 (t) | ~7.4 (t) | ~7.3 (d) |
| H-6 | ~7.3 (d) | ~7.8 (d) | - |
Note: Predicted splitting patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet). The dodecyl chain protons will appear in the upfield region (~0.8-2.6 ppm).
¹³C NMR Spectroscopy Data
The ¹³C NMR chemical shifts of the aromatic carbons are also sensitive to the substituent positions. The nitro group causes a significant downfield shift for the carbon it is attached to (ipso-carbon) and affects the other carbons in a position-dependent manner.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Aromatic Carbons of 1-dodecyl-3-nitrobenzene Isomers.
| Carbon Position | Ortho Isomer (1-dodecyl-2-nitrobenzene) | Meta Isomer (1-dodecyl-3-nitrobenzene) | Para Isomer (1-dodecyl-4-nitrobenzene) |
| C-1 (ipso-dodecyl) | ~133 | ~145 | ~148 |
| C-2 (ipso-nitro) | ~148 | - | - |
| C-3 | ~124 | ~122 | ~123 |
| C-4 | ~129 | ~135 | ~147 |
| C-5 | ~127 | ~129 | ~123 |
| C-6 | ~132 | ~133 | - |
Note: The chemical shifts of the dodecyl chain carbons will appear in the aliphatic region of the spectrum (~14-32 ppm).
IR Spectroscopy Data
The IR spectra will be dominated by the characteristic strong absorptions of the nitro group and the vibrations of the substituted benzene ring.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for 1-dodecyl-3-nitrobenzene Isomers.
| Vibrational Mode | Ortho Isomer | Meta Isomer | Para Isomer |
| NO₂ asymmetric stretch | ~1525-1535 | ~1520-1530 | ~1515-1525 |
| NO₂ symmetric stretch | ~1345-1355 | ~1340-1350 | ~1335-1345 |
| C-H out-of-plane bending | ~740-760 (ortho) | ~730-770 & ~810-850 (meta) | ~850-870 (para) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
Mass Spectrometry Data
The electron ionization mass spectra are expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The position of the nitro group will influence the stability of the fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z) for 1-dodecyl-3-nitrobenzene Isomers.
| Fragment | Ortho Isomer | Meta Isomer | Para Isomer |
| [M]⁺ | 291 | 291 | 291 |
| [M-NO₂]⁺ | 245 | 245 | 245 |
| [M-C₁₂H₂₅]⁺ | 122 | 122 | 122 |
| Benzylic cleavage | Likely | Less likely | Likely |
| McLafferty rearrangement | Possible | Possible | Possible |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the "Benzene, 1-dodecyl-3-nitro-" isomers.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the "Benzene, 1-dodecyl-3-nitro-" isomers.
Caption: Workflow for the spectroscopic analysis and identification of "Benzene, 1-dodecyl-3-nitro-" isomers.
Conclusion
The ortho, meta, and para isomers of "Benzene, 1-dodecyl-3-nitro-" are predicted to exhibit distinct and readily distinguishable spectroscopic profiles. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a powerful analytical toolkit for the unambiguous identification and characterization of these isomers. This guide serves as a valuable resource for researchers and professionals working with these compounds, enabling them to confidently differentiate between the isomers and ensure the purity and identity of their materials.
References
A Comparative Guide to the Purity Assessment of Synthesized Benzene, 1-dodecyl-3-nitro-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Benzene, 1-dodecyl-3-nitro-. It includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of appropriate purity determination techniques.
Introduction
Benzene, 1-dodecyl-3-nitro-, with the molecular formula C₁₈H₂₉NO₂, is a nitroalkylbenzene derivative.[1] Its structure, featuring a dodecyl chain and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of various organic compounds, including liquid crystals and agrochemicals.[1] The synthesis, typically achieved through Friedel-Crafts alkylation of nitrobenzene with 1-dodecene, can result in a variety of impurities, including isomers and unreacted starting materials.[1] Accurate purity assessment is therefore critical for its application in research and development.
Comparative Purity Assessment
The purity of Benzene, 1-dodecyl-3-nitro- is typically determined using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the expected impurities and the required level of sensitivity. The primary alternatives for comparison in purity assessment are often the other isomers that can be formed during synthesis, such as 1-dodecyl-2-nitrobenzene and 1-dodecyl-4-nitrobenzene.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Typical Purity Range (%) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile phase and a stationary phase. | Quantitative determination of the main compound and impurities, including isomers. | 95.0 - 99.9 | High resolution for separating isomers, high sensitivity with UV detection.[2][3] | Requires reference standards for all potential impurities for accurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification and quantification of volatile impurities and isomers.[4][5] | 95.0 - 99.9 | High sensitivity and specificity, provides structural information of impurities.[4][5] | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of isomer identity, and quantitative analysis (qNMR). | >98 | Provides detailed structural information, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for measurement. | Determination of the percentage of C, H, N, and other elements. | Confirms elemental composition | Provides fundamental confirmation of the empirical formula. | Does not distinguish between isomers or identify minor impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the purity assessment of Benzene, 1-dodecyl-3-nitro- and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure: Inject 10-20 µL of the sample solution into the HPLC system. Record the chromatogram and integrate the peak areas.
-
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of 50-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as hexane or dichloromethane.
-
Data Analysis: Identify the main peak corresponding to Benzene, 1-dodecyl-3-nitro- based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the experimental workflow and a logical comparison for the purity assessment of Benzene, 1-dodecyl-3-nitro-.
Caption: Workflow for the synthesis, purification, and purity analysis of Benzene, 1-dodecyl-3-nitro-.
Caption: Logical comparison of the purity of nitrododecylbenzene isomers as determined by HPLC and GC-MS.
References
Cross-Validation of Analytical Methods for Benzene, 1-dodecyl-3-nitro-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification and identification of Benzene, 1-dodecyl-3-nitro-. Due to the limited availability of direct cross-validation studies for this specific compound, this document leverages experimental data from structurally similar nitroaromatic and alkylbenzene compounds to provide a robust comparative framework. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard analytical methods for the analysis of nitroaromatic compounds.[1]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on various factors including the sample matrix, required sensitivity, and the nature of the analyte. For Benzene, 1-dodecyl-3-nitro-, a compound with both a nitroaromatic group and a long alkyl chain, both HPLC and GC-MS present viable analytical options with distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds.[1][2][3] Given the relatively high molecular weight of Benzene, 1-dodecyl-3-nitro-, HPLC offers a robust method for its quantification without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] While the volatility of Benzene, 1-dodecyl-3-nitro- may be a consideration, GC-MS provides high sensitivity and specificity, making it an excellent tool for trace-level detection and structural confirmation.[1]
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of Benzene, 1-dodecyl-3-nitro-, based on data from related nitroaromatic compounds.
| Parameter | HPLC-UV | GC-MS | Source |
| **Linearity (R²) ** | ≥0.998 | ≥0.998 | [4][5] |
| Accuracy (% Recovery) | 90-112% | 80-115% | [5][6] |
| Precision (RSD%) | < 15% (Intra-day & Inter-day) | < 15% (Intra-day & Inter-day) | [5][6] |
| Limit of Detection (LOD) | 0.09–1.32 ppm | 0.02–0.03 ppm | [4][7] |
| Limit of Quantification (LOQ) | 0.31–4.42 ppm | 0.06–0.09 ppm | [4][7] |
Experimental Protocols
Detailed methodologies for the analysis of compounds similar to Benzene, 1-dodecyl-3-nitro- are provided below. These protocols can be adapted and optimized for the specific requirements of your analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the analysis of nitrophenols.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method for the analysis of nitroaromatic compounds.[8][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject directly into the GC.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different techniques. A typical workflow for cross-validating HPLC and GC-MS methods is illustrated below.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Signaling Pathway of Nitroaromatic Compound Analysis
The analytical process for nitroaromatic compounds, from sample preparation to data analysis, can be visualized as a signaling pathway. This diagram outlines the logical flow of the analytical procedure.
Caption: A diagram showing the logical progression of analyzing nitroaromatic compounds.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. turkjps.org [turkjps.org]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking the synthesis of "Benzene, 1-dodecyl-3-nitro-" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to "Benzene, 1-dodecyl-3-nitro-," a key intermediate in the production of various organic materials. We will objectively evaluate the prevalent methods, presenting supporting experimental data and detailed protocols to aid in methodological selection for laboratory and industrial applications.
Introduction
1-Dodecyl-3-nitrobenzene is a nitroalkylbenzene with applications in the synthesis of liquid crystals, agrochemicals, and surfactants. Its synthesis is primarily approached via two main pathways: the direct alkylation of nitrobenzene and the nitration of dodecylbenzene. This guide will explore the viability and efficiency of these methods.
Method 1: Friedel-Crafts Alkylation of Nitrobenzene
The Friedel-Crafts alkylation of nitrobenzene with a dodecyl source, such as 1-dodecene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a proposed direct route to 1-dodecyl-3-nitrobenzene. The nitro group, being a meta-director, would theoretically yield the desired 1,3-substituted product.
Theoretical Workflow
Caption: Workflow for Friedel-Crafts Alkylation of Nitrobenzene.
Experimental Protocol (Hypothetical)
A commercial supplier suggests a protocol involving the reaction of nitrobenzene with 1-dodecene using anhydrous aluminum chloride as a catalyst at a temperature of 50–70°C.
Feasibility and Limitations
Despite the theoretical pathway, the Friedel-Crafts alkylation of nitrobenzene is widely considered to be highly challenging and generally unsuccessful. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, making it significantly less nucleophilic and thus, unreactive towards electrophilic attack by the carbocation generated from the alkylating agent. In fact, due to its inertness under these conditions, nitrobenzene is often employed as a solvent for Friedel-Crafts reactions.
Method 2: Nitration of Dodecylbenzene
A more chemically sound and widely accepted method for synthesizing nitro-substituted dodecylbenzene is the electrophilic aromatic substitution of dodecylbenzene with a nitrating agent. This approach leverages the activating and ortho-, para-directing nature of the alkyl group.
Experimental Workflow
Caption: General workflow for the nitration of dodecylbenzene.
Experimental Protocol
A solution of dodecylbenzene in an inert solvent is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at a controlled temperature.
Detailed Steps:
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.
-
Reaction: Dodecylbenzene is slowly added to the nitrating mixture while maintaining a low temperature to control the exothermic reaction.
-
Quenching: The reaction mixture is poured onto crushed ice to stop the reaction.
-
Work-up: The organic layer is separated, washed with water and a mild base to remove residual acids, and then dried.
-
Purification: The resulting mixture of nitro-dodecylbenzene isomers is separated, commonly by fractional distillation or chromatography.
Isomer Distribution
The nitration of n-dodecylbenzene using a mixed acid of HNO₃-H₂SO₄ results in a mixture of mononitrated products. The approximate distribution of isomers is as follows.[1]
Comparison of Synthesis Methods
| Feature | Method 1: Friedel-Crafts Alkylation of Nitrobenzene | Method 2: Nitration of Dodecylbenzene |
| Starting Material | Nitrobenzene | Dodecylbenzene |
| Reagents | 1-Dodecene, AlCl₃ | Conc. HNO₃, Conc. H₂SO₄ |
| Feasibility | Highly questionable due to deactivation by the nitro group. | Feasible and commonly used for alkylbenzenes. |
| Key Challenge | Overcoming the extreme deactivation of the benzene ring. | Separation of the resulting ortho, meta, and para isomers. |
| Regioselectivity | Theoretically meta-directing. | Produces a mixture of ortho, meta, and para isomers. |
| Reported Yield of 3-nitro isomer | Claimed to be ~70% by a commercial source (unverified in peer-reviewed literature). | The yield of the meta-isomer is a fraction of the total product yield, which itself is dependent on reaction conditions. |
Isomer Separation
The primary challenge in the nitration of dodecylbenzene is the separation of the resulting isomers. The physical properties of the ortho-, meta-, and para-nitrododecylbenzene are often very similar, making separation by traditional distillation difficult. Advanced separation techniques that may be employed include:
-
Fractional distillation under reduced pressure: To minimize thermal decomposition.
-
Chromatography: Techniques such as column chromatography can be effective for separating isomers on a laboratory scale.
-
Selective chemical reaction: In some cases, one isomer can be selectively reacted to facilitate separation. For instance, unhindered nitro groups can be selectively reduced to anilines, which can then be separated from the unreacted hindered nitro isomer via acid-base extraction.
Conclusion
While the Friedel-Crafts alkylation of nitrobenzene presents a direct, one-step synthesis to 1-dodecyl-3-nitrobenzene on paper, its practical application is highly improbable due to the strong deactivating effect of the nitro group. The more viable and chemically sound approach is the nitration of dodecylbenzene. Although this method necessitates a subsequent, potentially challenging, separation of isomers, it is the more reliable route for obtaining the desired product. Researchers and process chemists should focus on optimizing the nitration conditions and developing efficient isomer separation protocols to maximize the yield of 1-dodecyl-3-nitrobenzene.
References
The Efficacy of Benzene, 1-dodecyl-3-nitro- in Agrochemical Formulations: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals that "Benzene, 1-dodecyl-3-nitro-" primarily serves as a chemical intermediate in the synthesis of more complex molecules, rather than being utilized as an active ingredient in commercially available agrochemical formulations. While literature suggests that alkylated nitrobenzenes are precursors to herbicides and insecticides, specific efficacy data, comparative studies, and detailed experimental protocols for "Benzene, 1-dodecyl-3-nitro-" itself are not publicly documented.
This guide, therefore, addresses the user's request by first exploring the known properties and synthesis of "Benzene, 1-dodecyl-3-nitro-" and then contextualizing its potential role within the broader landscape of nitroaromatic-derived agrochemicals. Due to the absence of direct comparative data for the specified compound, this report will provide a high-level overview of the types of active ingredients that could theoretically be synthesized from it and discuss the general efficacy and modes of action of related chemical classes.
Physicochemical Properties and Synthesis of Benzene, 1-dodecyl-3-nitro-
"Benzene, 1-dodecyl-3-nitro-," also known as 1-dodecyl-3-nitrobenzene, is an organic compound with the chemical formula C₁₈H₂₉NO₂. Its structure consists of a benzene ring substituted with a dodecyl group (-C₁₂H₂₅) and a nitro group (-NO₂) at the meta position. This amphiphilic structure, possessing both a long hydrophobic alkyl chain and a polar nitro group, suggests potential surfactant-like properties.
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of nitrobenzene with 1-dodecene in the presence of a Lewis acid catalyst, such as aluminum chloride. The nitro group on the benzene ring directs the incoming dodecyl group to the meta position.
| Property | Value |
| Molecular Formula | C₁₈H₂₉NO₂ |
| Molecular Weight | 291.44 g/mol |
| Appearance | Not widely reported, likely an oil or low-melting solid |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents |
| Synthesis Method | Friedel-Crafts alkylation of nitrobenzene with 1-dodecene |
Potential Role as an Agrochemical Intermediate
The primary relevance of "Benzene, 1-dodecyl-3-nitro-" to the agrochemical industry lies in its potential as a precursor for the synthesis of active ingredients. The nitro group can be chemically modified, for example, through reduction to an amino group (-NH₂), to create a variety of derivatives with potential herbicidal or insecticidal activity.
The general workflow for the potential utilization of "Benzene, 1-dodecyl-3-nitro-" as an agrochemical intermediate can be visualized as follows:
Caption: Potential synthesis pathway from the intermediate to an active agrochemical.
Lack of Efficacy Data and Comparison to Alternatives
Despite extensive searches of scientific and patent literature, no specific, publicly available studies were found that detail the efficacy of "Benzene, 1-dodecyl-3-nitro-" as a standalone agrochemical agent. Consequently, there is no experimental data to compare its performance against any alternative products.
The agrochemical industry relies on a vast array of active ingredients with well-characterized efficacy, modes of action, and toxicological profiles. These include, but are not limited to:
-
Herbicides: Glyphosate, glufosinate, 2,4-D, atrazine, and various sulfonylureas.
-
Insecticides: Neonicotinoids (e.g., imidacloprid, thiamethoxam), pyrethroids (e.g., permethrin, cypermethrin), and organophosphates (e.g., chlorpyrifos, malathion).
A meaningful comparison would necessitate the identification of specific active ingredients derived from "Benzene, 1-dodecyl-3-nitro-" and subsequent head-to-head studies evaluating their performance on target pests or weeds under controlled experimental conditions.
Conclusion
Based on the available information, "Benzene, 1-dodecyl-3-nitro-" is best characterized as a chemical intermediate with potential applications in the synthesis of agrochemicals. There is no evidence in the public domain to suggest it is used as an active ingredient in its own right. Therefore, a direct comparison of its efficacy against existing agrochemical formulations is not possible at this time. Future research and development in the agrochemical sector may lead to the synthesis and evaluation of novel active ingredients derived from this compound, at which point a comparative analysis would become feasible. For researchers and professionals in drug and agrochemical development, the value of "Benzene, 1-dodecyl-3-nitro-" lies in its potential as a building block for new molecular entities, rather than as a ready-to-use solution.
Safety Operating Guide
Safe Disposal of Benzene, 1-dodecyl-3-nitro-: A Procedural Guide
For Immediate Reference: Treat Benzene, 1-dodecyl-3-nitro- as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet, the following procedures are based on the known physicochemical properties of the compound and general guidelines for the disposal of nitrated aromatic hydrocarbons. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
This guide provides essential safety and logistical information for the proper disposal of Benzene, 1-dodecyl-3-nitro-, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Physicochemical and Hazard Data
The following table summarizes key data for Benzene, 1-dodecyl-3-nitro-. This information is crucial for understanding its behavior and potential hazards during handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₂ | [1] |
| Molecular Weight | 291.4 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Highly soluble in nonpolar solvents (e.g., hexane, toluene). | [1] |
| Boiling Point | Estimated 350–370°C (decomposes) | [1] |
| Toxicity | Data not available. However, nitroaromatic compounds are often toxic. | [2] |
Step-by-Step Disposal Protocol
This section outlines the standard operating procedure for the collection and disposal of Benzene, 1-dodecyl-3-nitro- waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Collection:
-
Collect waste Benzene, 1-dodecyl-3-nitro- in a dedicated, properly labeled, and sealed hazardous waste container.[3][4]
-
The container must be made of a material compatible with aromatic nitro compounds (e.g., glass or a suitable chemically resistant plastic).
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[3]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Benzene, 1-dodecyl-3-nitro-," and the approximate concentration and quantity.[4]
-
Include the date of waste accumulation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[5]
-
Ensure the storage area is well-ventilated and away from heat, sparks, and open flames.
-
Store in secondary containment to prevent spills.[3]
5. Disposal Request:
-
Once the container is full or has been in storage for a designated period (consult your EHS guidelines), arrange for pickup by your institution's hazardous waste management service.[3]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3] Its insolubility in water makes aqueous disposal ineffective and environmentally harmful.
6. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.
-
Ventilate the area of the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Benzene, 1-dodecyl-3-nitro-.
References
- 1. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Benzene, 1-dodecyl-3-nitro-
Essential Safety & Handling Guide: Benzene, 1-dodecyl-3-nitro-
Disclaimer: No specific Safety Data Sheet (SDS) for Benzene, 1-dodecyl-3-nitro- was located. The following guidance is based on the safety protocols for structurally similar chemicals, including nitrobenzene and other substituted benzene compounds. Researchers must conduct a thorough, site-specific risk assessment before handling this chemical.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Benzene, 1-dodecyl-3-nitro-. It includes essential personal protective equipment (PPE) requirements, and operational and disposal plans.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with nitro-aromatic compounds, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, face, skin, and respiratory system.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard / Specification |
| Eye & Face | Chemical safety goggles used in conjunction with a face shield. | OSHA 29 CFR 1910.133 or EN166 |
| Skin & Body | Chemical-resistant gloves (e.g., Neoprene or Nitrile), a flame-resistant lab coat, and closed-toe shoes. | Consult glove manufacturer's resistance guide. |
| Respiratory | Required if engineering controls are insufficient or during spill response. | NIOSH/MSHA or EN 149 approved respirator. |
Operational Plan & Handling Protocol
Proper handling is critical to minimize exposure and ensure a safe laboratory environment. Engineering controls should be the primary method of exposure control.
Step-by-Step Handling Procedure
-
Risk Assessment: Before beginning work, perform a full risk assessment specific to the planned experiment and laboratory conditions.
-
Engineering Controls: All handling of Benzene, 1-dodecyl-3-nitro- must occur within a certified chemical fume hood to ensure sufficient ventilation.[1]
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
Chemical Handling:
-
Use only non-sparking tools and explosion-proof equipment.[2][3][4]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5]
-
Avoid all contact with skin and eyes, and do not breathe vapors.[2]
-
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Remove contaminated clothing immediately.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the appropriate waste stream.
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste containing Benzene, 1-dodecyl-3-nitro- in a dedicated, properly labeled, and compatible hazardous waste container.[6]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and list all chemical constituents.[6]
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste.[6] Store the sealed container in a designated satellite accumulation area, segregated by chemical compatibility.[6]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[1][2]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
In case of a large spill, evacuate the area, and alert your institution's emergency response team.
Workflow Visualizations
The following diagrams illustrate the necessary procedural flow for safely handling and disposing of Benzene, 1-dodecyl-3-nitro-.
Caption: Procedural workflow for handling Benzene, 1-dodecyl-3-nitro-.
Caption: Key safety relationships for handling aromatic nitro compounds.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 1-Iodo-3-nitrobenzene SDS, 645-00-1 Safety Data Sheets - ECHEMI [echemi.com]
- 5. novachem.com [novachem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
